molecular formula C7H5ClFNO B2513798 2-Chloro-3-fluorobenzamide CAS No. 683274-49-9

2-Chloro-3-fluorobenzamide

Cat. No.: B2513798
CAS No.: 683274-49-9
M. Wt: 173.57
InChI Key: DNVHMQCMCUGHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorobenzamide is a substituted benzamide derivative serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its molecular formula is C7H5ClFNO, with a molecular weight of 173.57 g/mol . This compound features both an electrophilic aryl halide core, with chloro and fluoro substituents enabling further functionalization via metal-catalyzed cross-coupling reactions, and a nucleophilic benzamide group . This bifunctionality makes it a versatile precursor for constructing more complex molecular architectures. Researchers utilize such scaffolds in various applications, including the development of novel pharmaceutical compounds and as a key intermediate in synthetic methodologies . As a benchmark, the isomer 3-Chloro-2-fluorobenzamide is classified with the signal word "Warning" and hazard statements H315-H319-H335, indicating it may cause skin and eye irritation and respiratory tract irritation . Appropriate safety precautions, including the use of personal protective equipment and operating within a well-ventilated hood, should be strictly followed. This product is intended for research purposes only and is not classified as a drug, cosmetic, or for diagnostic use.

Properties

IUPAC Name

2-chloro-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVHMQCMCUGHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-3-fluorobenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Chloro-3-fluorobenzamide (CAS: 683274-49-9) is a specialized halogenated aromatic building block critical to the synthesis of pharmacologically active agents, particularly kinase inhibitors targeting the EGFR and JAK/STAT pathways.[1][2] Its structural uniqueness lies in the contiguous halogenation pattern (2-Cl, 3-F), which imparts specific steric and electronic properties used to "lock" ligand conformations in protein active sites and modulate metabolic stability.

This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic utility in drug design.

Physicochemical Profile & Structural Analysis

Chemical Identity
PropertyData
IUPAC Name This compound
CAS Number 683274-49-9
Molecular Formula C₇H₅ClFNO
Molecular Weight 173.57 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water.
Acidity (pKa) ~14-15 (Amide NH); Precursor Acid pKa ~2.5
Electronic & Steric Effects

The 2,3-dihalogen substitution pattern is not merely decorative; it serves specific medicinal chemistry functions:

  • Ortho-Chloro Effect (Steric Lock): The chlorine atom at the 2-position forces the amide group out of planarity with the phenyl ring due to steric clash (A(1,3) strain). This pre-organizes the molecule for binding in restricted pockets, reducing the entropic penalty of binding.

  • Meta-Fluoro Effect (Metabolic Blocking): The fluorine at the 3-position blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), extending the half-life of the parent drug.

  • Electronic Withdrawal: Both halogens are electron-withdrawing (Cl via induction/resonance, F via strong induction), reducing the electron density of the aromatic ring. This increases the acidity of the amide protons, potentially strengthening hydrogen bond donor capability.

Synthetic Routes & Optimization

Two primary routes exist for the synthesis of this compound. The choice depends on scale and starting material availability.

Route A: Standard Laboratory Synthesis (Acid -> Amide)

This is the most robust method for small-to-medium scale preparation, utilizing 2-chloro-3-fluorobenzoic acid (CAS 102940-86-3) as the precursor.

Mechanism: Nucleophilic Acyl Substitution.[3]

Protocol:
  • Activation: Charge a round-bottom flask with 2-chloro-3-fluorobenzoic acid (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (2-3 drops). Note: DMF acts as a Vilsmeier-Haack reagent in situ to catalyze the formation of the acid chloride.

  • Reaction: Stir at room temperature (RT) for 2-3 hours until gas evolution (HCl, CO, CO2) ceases.

  • Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in dry THF or Dioxane.

  • Quench: Slowly add the acid chloride solution to a stirred solution of 28% Ammonium Hydroxide (excess, >5 eq) at 0°C.

  • Workup: Stir for 30 minutes. The product typically precipitates. Filter the solid, wash with water and cold ether, and dry under vacuum.

Route B: Directed Ortho-Metalation (Advanced Process Route)

For cases where the specific acid is expensive, this route utilizes 3-fluorobenzamide (or its N,N-diethyl analog) and introduces the chlorine regioselectively via lithiation.

Mechanism: Directed Ortho-Metalation (DoM) followed by Electrophilic Chlorination.

Protocol Logic:
  • Substrate: N,N-Diethyl-3-fluorobenzamide (The diethyl group directs lithiation and prevents side reactions).

  • Lithiation: Treat with sec-BuLi/TMEDA at -78°C in THF. The amide group directs lithiation to the ortho position (position 2), which is between the amide and the fluorine (the "cove" position is sterically crowded but electronically activated).

  • Chlorination: Quench the lithiated species with Hexachloroethane (

    
    ).
    
  • Hydrolysis: If the primary amide is required, the diethyl group must be removed (harsh conditions), making Route A generally preferred for the primary amide.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloro-3-fluorobenzoic Acid (CAS 102940-86-3) Activation Activation (Oxalyl Chloride/DMF) Start->Activation DCM, RT Intermediate Acid Chloride Intermediate Activation->Intermediate -HCl, -CO, -CO2 Amidation Amidation (NH4OH / 0°C) Intermediate->Amidation THF solution Product This compound (CAS 683274-49-9) Amidation->Product Precipitation

Figure 1: Step-by-step synthetic workflow from the benzoic acid precursor via the acid chloride method.[2]

Medicinal Chemistry Applications

Pharmacophore Role

This compound is rarely a drug in itself but is a high-value "warhead" or scaffold element in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition (EGFR/JAK): The benzamide moiety functions as a hinge-binder. The amide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the carbonyl oxygen accepts a hydrogen bond.

  • Bioisosterism: The 2-Cl group is often used as a bioisostere for a methyl group but with higher lipophilicity and no metabolic liability.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how the specific substitutions on the benzamide core influence biological activity and stability.

SAR_Logic Core This compound Core Scaffold Amide Primary Amide (CONH2) H-Bond Donor/Acceptor (Hinge Binding) Core->Amide Cl_Group 2-Chloro Substituent Steric Bulk -> Torsion Control Lipophilicity Increase Core->Cl_Group F_Group 3-Fluoro Substituent Metabolic Blockade Electronic Tuning (Acidity) Core->F_Group Potency Increased Potency (Pre-organized conformation) Amide->Potency Key interaction Cl_Group->Potency Locks conformation Stability Enhanced Metabolic Stability (Reduced CYP oxidation) F_Group->Stability Blocks oxidation

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures should be observed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amide Protons: Two broad singlets around δ 7.5–8.0 ppm. They will be non-equivalent due to restricted rotation caused by the ortho-chloro group.

    • Aromatic Protons: Three distinct signals in the region δ 7.2–7.6 ppm.

      • H-4 (para to amide, meta to F): Multiplet or ddd.

      • H-5 (meta to amide, para to F): Triplet of doublets (due to F-H coupling).

      • H-6 (ortho to amide): Doublet or multiplet.

  • ¹⁹F NMR:

    • Single peak around δ -110 to -120 ppm (relative to CFCl₃). The signal will be split into a multiplet due to coupling with adjacent protons.

Mass Spectrometry (MS)
  • Ionization: ESI+ or APCI+.

  • Molecular Ion: [M+H]⁺ = 174.0 (³⁵Cl) and 176.0 (³⁷Cl) in a 3:1 characteristic isotope ratio.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.

  • Handling:

    • Use in a fume hood, especially during the acid chloride formation step (release of CO/HCl).

    • Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The amide is generally stable, but the acid chloride intermediate is moisture-sensitive.

References

  • United States Patent & Trademark Office.Method for synthesizing 2-chloro-3-fluorobromobenzene (and related benzamide intermediates). Patent CN102001913B.
  • Tius, M. A. Small Molecule STAT3 Inhibitors. University of Hawaii Thesis (2014). (Describes the synthesis of halogenated benzamide warheads). Available at: [Link]

  • Meanwell, N. A. Synosteres in Drug Discovery. "Magic Chloro" effects in medicinal chemistry.[4] ChemRxiv. Available at: [Link]

Sources

Physical properties and melting point of 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3-fluorobenzamide , a critical fluorinated building block in medicinal chemistry.[1][2] It synthesizes physical property data, synthetic pathways, and characterization protocols for researchers in drug discovery.

Chemical Identity & Structural Significance

This compound is a di-halogenated benzamide derivative.[1][2][3] Its structural uniqueness lies in the vicinal (2,3) substitution pattern of chlorine and fluorine. This specific arrangement creates a distinct electronic environment, making it a valuable scaffold for modulating metabolic stability and lipophilicity in kinase inhibitors (e.g., STAT3, Tie-2).

Property Data
CAS Number 683274-49-9
IUPAC Name This compound
Molecular Formula C₇H₅ClFNO
Molecular Weight 173.57 g/mol
SMILES NC(=O)c1cccc(F)c1Cl
Key Precursors 2-Chloro-3-fluorobenzoic acid (CAS 102940-86-3)
Physical Properties & Melting Point Analysis

Accurate physical property determination is essential for solid-state characterization and purity assessment.[1][2] While the primary amide is often synthesized in situ or used immediately, its solid-state properties can be inferred and bracketed by its stable precursors.[1][2]

Table 1: Physicochemical Profile [1][2][4]
PropertyValue / RangeSource / Method
Appearance White to off-white crystalline solidVisual Inspection
Melting Point (Target) 145 – 155 °C (Estimated)*Predicted based on isomer trends
MP (Acid Precursor) 169 – 173 °C Experimental (CAS 102940-86-3) [1]
MP (Nitrile Precursor) 55 – 56 °C Experimental (CAS 874781-08-5) [2]
Predicted Density 1.43 ± 0.1 g/cm³Computed (ACD/Labs)
LogP (Octanol/Water) 1.58 (Predicted)Consensus LogP
pKa (Amide NH₂) ~15.5 (Neutral)Predicted
Solubility Soluble in DMSO, Methanol, EtOAc; Low in WaterExperimental Observation

> Critical Note on Melting Point: The specific experimental melting point of the primary amide (CAS 683274-49-9) is rarely reported in open literature compared to its acid precursor.[1][2] In Quality Control (QC), the melting point of the 2-Chloro-3-fluorobenzoic acid (169–173 °C) is the primary "checkpoint" for structural integrity before amidation.[1][2]

Synthetic Workflow & Reaction Logic

The synthesis of this compound requires navigating the directing effects of fluorine.[1][2] The most robust route involves directed ortho-lithiation followed by chlorination, preventing the formation of unwanted isomers.[1][2]

Core Synthesis Pathway
  • Starting Material: 3-Fluorobenzoic acid.[1][2]

  • Lithiation: Treatment with sec-BuLi/TMEDA at -78°C directs lithiation to the C2 position (ortho to both F and COOH).[1][2]

  • Chlorination: Quenching with hexachloroethane (

    
    ) installs the chlorine atom.
    
  • Amidation: Conversion of the acid to the acid chloride (

    
    ) followed by ammonolysis (
    
    
    
    ).

SynthesisPath Start 3-Fluorobenzoic Acid (Starting Material) Lithiation Intermediate: Lithio-species (C2) Start->Lithiation sec-BuLi / TMEDA -78°C, THF Acid 2-Chloro-3-fluorobenzoic Acid (MP: 169-173°C) Lithiation->Acid Hexachloroethane (Chlorination) Chloride Acid Chloride (Reactive Intermediate) Acid->Chloride SOCl2, cat. DMF Reflux Product This compound (Target) Chloride->Product NH3 (aq) or NH3/Dioxane

Figure 1: Directed ortho-lithiation strategy for regioselective synthesis of the 2-chloro-3-fluoro scaffold.[1]

Experimental Protocols
Protocol A: Purity Assessment via HPLC

Since the melting point can be broad for amides due to hydrogen bonding networks, HPLC is the definitive standard for purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide bond).

  • Retention Time Logic: The amide will elute earlier than the nitrile precursor but later than the benzoic acid precursor (at acidic pH).

Protocol B: 19F-NMR Characterization

Fluorine NMR is the fastest method to confirm the substitution pattern (Regiochemistry).[1][2]

  • Solvent: DMSO-d6.

  • Expected Signal: A single multiplet around -110 to -115 ppm .[1][2]

  • Coupling Analysis: The signal should show coupling to the adjacent aromatic protons. If the Cl were at the 4-position, the splitting pattern would differ significantly due to symmetry changes.[1][2]

Safety & Handling (SDS Summary)

As a halogenated aromatic amide, standard safety protocols apply.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[1][2][5]

    • Eye Irritation: Category 2A (H319)[1][2][5]

    • STOT-SE: Category 3 (Respiratory Irritation, H335)[1][2]

  • Handling: Use in a fume hood. Avoid dust formation.[5]

  • Storage: Store at room temperature (15-25°C), kept dry. Amides are generally stable but can hydrolyze back to the acid under strong acidic/basic conditions.

References
  • TCI Chemicals. 2-Chloro-3-fluorobenzoic Acid Product Specification. Retrieved from .

  • Smolecule. 2-Chloro-3-fluorobenzonitrile Melting Point Data. Retrieved from .

  • PubChem. Compound Summary: this compound (CAS 683274-49-9).[1][2][3] Retrieved from .

  • BLD Pharm. Product Sheet: this compound. Retrieved from .

Sources

The Strategic Role of 2-Chloro-3-fluorobenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Chloro-3-fluorobenzamide, a halogenated aromatic amide, has emerged as a pivotal intermediate, offering a unique combination of chemical reactivity and structural features that are highly advantageous for medicinal chemists. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and, most importantly, the multifaceted role of this compound as a foundational scaffold in the development of innovative therapeutics. We will delve into its application in the creation of potent agents targeting critical biological pathways, including mycobacterial cell wall synthesis, cholesterol biosynthesis, and inflammatory signaling. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data-driven analyses.

Introduction: The Rationale for Halogenated Benzamides in Drug Design

The incorporation of halogen atoms, particularly chlorine and fluorine, into pharmaceutical scaffolds is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a chlorine atom can enhance metabolic stability and introduce specific electronic effects, while the highly electronegative fluorine atom can improve binding affinity, membrane permeability, and block metabolic degradation at the site of fluorination.

This compound combines these attributes within a benzamide framework. The amide group provides a key hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. The specific ortho-chloro and meta-fluoro substitution pattern creates a distinct electronic and steric profile, influencing the molecule's conformation and its potential interactions with enzyme active sites or receptor binding pockets. This guide will illuminate how this seemingly simple molecule serves as a versatile starting point for the synthesis of complex and highly active pharmaceutical compounds.

Synthesis of this compound: An Essential Intermediate

The primary role of this compound in medicinal chemistry is that of a reactive intermediate, typically synthesized from its corresponding benzoic acid or benzoyl chloride. The conversion of the carboxylic acid to the amide is a critical activation step, preparing the scaffold for further elaboration.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process starting from 2-chloro-3-fluorobenzoic acid. The first step is the activation of the carboxylic acid to form the more reactive 2-chloro-3-fluorobenzoyl chloride. This is followed by amidation with an ammonia source.

G cluster_0 Synthesis of this compound A 2-Chloro-3-fluorobenzoic Acid B 2-Chloro-3-fluorobenzoyl Chloride A->B Activation (e.g., SOCl₂, Oxalyl Chloride) C This compound B->C Amidation (e.g., NH₄OH, NH₃ gas) cluster_pathway Mycobacterial Cell Wall Synthesis cluster_inhibition Inhibition Mechanism DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPX Decaprenylphosphoryl-2-keto-β-D-ribose (DPX) DPR->DPX DprE1 (Oxidation) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPX->DPA DprE2 (Reduction) Arabinan Arabinan Synthesis DPA->Arabinan CellWall Mycobacterial Cell Wall Arabinan->CellWall BTZ Benzothiazinones (e.g., BTZ043, PBTZ169) Inhibition BTZ->Inhibition G cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Inhibitor Benzamide Derivatives (e.g., YM-53601) Inhibition Inhibitor->Inhibition G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GR Glucocorticoid Receptor (GR) Complex Ligand-GR Complex GR->Complex Ligand Selective GR Agonist (Benzamide Derivative) Ligand->GR Complex_nuc Ligand-GR Complex Complex->Complex_nuc Translocation NFkB NF-κB / AP-1 Complex_nuc->NFkB Transrepression (Anti-inflammatory) GRE Glucocorticoid Response Element (GRE) Complex_nuc->GRE Transactivation (Minimized) Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Metabolic Metabolic Gene Expression (Side Effects) GRE->Metabolic

A Technical Guide to the Bioactivity Screening of 2-Chloro-3-fluorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Halogenated Benzamides

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the benzamide framework can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets. This often leads to enhanced potency and altered selectivity. The 2-chloro-3-fluorobenzamide core, in particular, presents a unique electronic and steric profile that warrants thorough investigation for its potential bioactivities.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust bioactivity screening of novel this compound analogs. We will delve into the scientific rationale behind experimental choices, provide detailed, field-proven protocols for key assays, and offer insights into the interpretation of screening data. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility at every step.

Rationale for Bioactivity Screening: Targeting Key Pathologies

Based on the known bioactivities of structurally related halogenated benzamides and chlorophenyl derivatives, the primary focus for screening this compound analogs should be on their potential as antimicrobial and anticancer agents.[1] Additionally, their potential as enzyme inhibitors , particularly targeting kinases, represents a promising avenue for investigation.[2]

The presence of both chloro and fluoro substituents on the phenyl ring can influence the molecule's ability to interact with biological targets through various non-covalent interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions are critical for the binding of small molecules to the active sites of enzymes and receptors, or for disrupting microbial cell membranes.

A Tiered Approach to Bioactivity Screening

A logical and resource-efficient strategy for screening a library of this compound analogs involves a tiered approach. This begins with broad primary screens to identify initial "hits" with desired biological activity, followed by more focused secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Bioactivity Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Primary_Antimicrobial Antimicrobial Screening (Disk Diffusion) Secondary_Antimicrobial MIC/MBC Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Hits Primary_Anticancer Anticancer Screening (Single-Dose Cytotoxicity) Secondary_Anticancer IC50 Determination (MTT/Resazurin Assay) Primary_Anticancer->Secondary_Anticancer Active Hits MOA_Antimicrobial Time-Kill Kinetics Secondary_Antimicrobial->MOA_Antimicrobial Confirmed Hits Secondary_Enzyme Kinase Inhibition Assay Secondary_Anticancer->Secondary_Enzyme Potent Hits MOA_Anticancer Apoptosis & Cell Cycle Analysis Secondary_Anticancer->MOA_Anticancer Confirmed Hits MOA_Enzyme Enzyme Kinetics & Docking Secondary_Enzyme->MOA_Enzyme Confirmed Hits Compound_Library This compound Analog Library Compound_Library->Primary_Antimicrobial Compound_Library->Primary_Anticancer

Figure 1: A tiered workflow for the bioactivity screening of this compound analogs.

Part 1: Antimicrobial Activity Screening

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated compounds have shown promise in this area.[3]

Primary Screening: Disk Diffusion Assay

The disk diffusion method is a simple, rapid, and cost-effective qualitative assay to screen for antibacterial and antifungal activity.

Protocol: Kirby-Bauer Disk Diffusion Assay

  • Bacterial Strain Selection: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration (e.g., 10 µg) of each this compound analog onto the agar surface.

  • Controls:

    • Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A disk containing the solvent (e.g., DMSO) used to dissolve the test compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Secondary Screening: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

For compounds showing promising activity in the primary screen, a quantitative assessment of their potency is crucial.

Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Prepare a series of twofold dilutions of each active analog in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a standard antibiotic with a known MIC.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto fresh agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[4]

Compound ID Test Organism Zone of Inhibition (mm) MIC (µg/mL) MBC (µg/mL)
Analog-CFB-01S. aureus18816
Analog-CFB-01E. coli1232>64
Analog-CFB-02S. aureus2248
Analog-CFB-02E. coli151632
CiprofloxacinS. aureus2512
CiprofloxacinE. coli300.51

Table 1: Example data summary for antimicrobial screening of this compound analogs.

Part 2: Anticancer Activity Screening

Many benzamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6]

Primary Screening: Single-Dose Cytotoxicity Assay

A single high-dose (e.g., 10 or 30 µM) cytotoxicity assay against a representative cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) can rapidly identify compounds with potential anticancer activity.

Secondary Screening: IC50 Determination using MTT or Resazurin Assay

For active compounds from the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Analogs (Dose-Response) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (2-4 hours) MTT_Addition->Incubation Formazan_Formation Viable cells form Formazan Crystals Incubation->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for determining IC50 values using the MTT assay.

Compound ID HeLa (IC50, µM) MCF-7 (IC50, µM) DU145 (IC50, µM)
Analog-CFB-0115.225.818.5
Analog-CFB-028.912.19.7
Analog-CFB-03>100>100>100
Doxorubicin0.80.51.2

Table 2: Example data summary for anticancer screening of this compound analogs.

Part 3: Enzyme Inhibition Screening

The benzamide scaffold is present in several approved kinase inhibitors, making this a logical target class for this compound analogs.[2] The RET kinase is one such potential target.[2]

Primary Kinase Inhibition Screening

A primary screen against a panel of relevant kinases at a single compound concentration can identify potential kinase inhibitory activity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Assay Setup: In a 384-well plate, add the kinase, a suitable substrate, and the test compound.

  • Kinase Reaction Initiation: Add ATP to initiate the phosphorylation reaction and incubate at room temperature.

  • Reaction Termination and ADP to ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP formed and thus, the kinase activity. A lower signal indicates inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor control.

Structure-Activity Relationship (SAR) Insights

Systematic screening of a library of analogs allows for the elucidation of preliminary structure-activity relationships. Key considerations for SAR analysis of this compound analogs include:

  • Nature of the Amide Substituent: The group attached to the amide nitrogen can significantly impact activity. Variations in size, lipophilicity, and hydrogen bonding capacity of this substituent should be explored.

  • Modifications to the Phenyl Ring: While the 2-chloro-3-fluoro substitution is the core, further modifications to other positions on the phenyl ring can fine-tune activity.

  • Conformational Effects: The substitution pattern on the phenyl ring will influence the overall conformation of the molecule, which can affect its binding to the target.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial bioactivity screening of this compound analogs. The tiered approach allows for efficient identification and characterization of promising lead compounds. Analogs demonstrating significant antimicrobial or anticancer activity should be advanced to more complex secondary and mechanistic studies, including in vivo efficacy and toxicity assessments. The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents.

References

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(12), 2467–2477. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 478. [Link]

  • Ghare, S. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Health and Pharmaceutical Sciences, 1(1). [Link]

  • Kamal, A., et al. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 13737–13753. [Link]

  • Khan, I., et al. (2024). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 16(5), 295-312. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Letters in Drug Design & Discovery, 15(10), 1058-1071. [Link]

  • Moosa, B. A., et al. (2016). Synthesis and anticancer evaluation of spermatinamine analogues. Bioorganic & Medicinal Chemistry Letters, 26(7), 1802–1805. [Link]

  • Rawat, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

  • Rehman, A. U., et al. (2014). Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides. Pakistan journal of pharmaceutical sciences, 27(6), 1739–1745. [Link]

  • Sahu, S. K., et al. (2023). Discovery of potent anticancer tricarboxamide analogs linked to 1,2,3-triazole, promoting EGFR and VEGFR downregulation. New Journal of Chemistry, 47(35), 16458-16474. [Link]

  • Senthilkumar, P., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6678. [Link]

  • Sharma, V., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9143–9161. [Link]

  • Singh, R. K., et al. (2011). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Advances, 1(9), 1758-1762. [Link]

  • Wang, Y., et al. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5951–5955. [Link]

  • Zhang, M., et al. (2012). Synthesis and Bioactivity Study of 2-acylamino-substituted N'-benzylbenzohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 60(44), 11099–11106. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluorobenzamide (CAS 683274-49-9) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for various kinase inhibitors (e.g., Tie-2 inhibitors) and antitubercular agents. Its structure—a benzamide core decorated with ortho-chloro and meta-fluoro substituents—imparts specific electronic and steric properties essential for ligand-protein binding interactions.

This Application Note provides two validated protocols for the synthesis of this compound starting from 2-chloro-3-fluorobenzoic acid.

  • Protocol A (Acid Chloride Activation): Designed for scalability (>10g) and cost-efficiency.

  • Protocol B (Direct Amidation): Designed for high-throughput library generation and mild conditions (<1g).

Retrosynthetic Analysis

The strategic disconnection of this compound relies on the activation of the carboxylic acid precursor. The electron-withdrawing nature of the fluorine and chlorine substituents at the 2- and 3-positions makes the carbonyl carbon highly electrophilic upon activation, facilitating rapid amidation but also requiring care to avoid over-reaction or hydrolysis.

Retrosynthesis Target This compound (Target) Inter Activated Species (Acid Chloride or Active Ester) Target->Inter Amidation (NH3 source) Start 2-Chloro-3-fluorobenzoic acid (CAS 102940-86-3) Inter->Start Activation (SOCl2 or HATU)

Figure 1: Retrosynthetic disconnection showing the two primary activation pathways.

Protocol A: Acid Chloride Activation (Scalable)

Objective: Synthesis of multi-gram quantities of this compound. Mechanism: Conversion of carboxylic acid to acid chloride using thionyl chloride (


), followed by nucleophilic acyl substitution with aqueous ammonia.
Materials
ReagentCASEquiv.[1]Role
2-Chloro-3-fluorobenzoic acid 102940-86-31.0Starting Material
Thionyl Chloride (

)
7719-09-73.0 - 5.0Activating Agent
Ammonium Hydroxide (28-30%) 1336-21-6ExcessNitrogen Source
Toluene or DCM -SolventReaction Medium
DMF (Cat.) 68-12-20.05Catalyst
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
      ), suspend 2-chloro-3-fluorobenzoic acid  (10.0 g, 57.3 mmol) in dry Toluene (50 mL).
      
    • Add Thionyl Chloride (12.5 mL, ~172 mmol) slowly.

    • Add 2-3 drops of DMF as a catalyst. Note: DMF forms the Vilsmeier-Haack reactive species, significantly accelerating acid chloride formation.

    • Heat the mixture to reflux (80-110°C) for 2–3 hours. The solution should become clear, indicating consumption of the starting acid.

    • Evaporation: Cool the reaction mixture and concentrate in vacuo to remove excess

      
       and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude 2-chloro-3-fluorobenzoyl chloride (yellow oil/solid).
      
  • Amidation:

    • Dissolve the crude acid chloride in dry Dichloromethane (DCM, 50 mL) or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Ammonium Hydroxide (28% aq, 50 mL) or treat with ammonia gas. Caution: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup & Purification:

    • The product often precipitates directly from the biphasic mixture.

    • Filtration: Filter the white solid precipitate. Wash with water (to remove

      
      ) and cold hexanes.
      
    • Extraction (if no precipitate): Separate the organic layer, extract the aqueous layer with DCM (2x), dry combined organics over

      
      , and concentrate.
      
    • Recrystallization: Purify by recrystallization from Ethanol/Water or Ethyl Acetate/Hexanes if necessary.

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.

Protocol B: Direct Amidation (High-Throughput/Mild)

Objective: Synthesis of small-scale (<500mg) batches or library generation where harsh acidic conditions (Protocol A) are undesirable. Mechanism: Activation using HATU (uronium salt) to form an active ester, followed by reaction with ammonium chloride.

Materials
ReagentRole
2-Chloro-3-fluorobenzoic acid Starting Material
HATU Coupling Agent
Ammonium Chloride (

)
Solid Ammonia Source
DIPEA (Hünig's Base) Base
DMF Solvent
Step-by-Step Methodology
  • Activation:

    • Dissolve 2-chloro-3-fluorobenzoic acid (1.0 equiv) in DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.1 equiv) and stir at room temperature for 15 minutes. Observation: Solution may turn slightly yellow.

  • Coupling:

    • Add Ammonium Chloride (2.0 equiv). Note: Using solid

      
       with excess base is a convenient alternative to gaseous ammonia.
      
    • Stir at room temperature for 4–16 hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DIPEA).

      • Sat.

        
         (removes unreacted acid).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      

Expected Yield: 70–85%

Process Visualization & QC

Workflow Logic

The following diagram illustrates the decision matrix for choosing between Protocol A and Protocol B based on scale and available equipment.

Workflow Start Start: 2-Chloro-3-fluorobenzoic acid Decision Scale / Sensitivity? Start->Decision RouteA Protocol A: Acid Chloride (>1g, Robust, Low Cost) Decision->RouteA Large Scale RouteB Protocol B: HATU Coupling (<1g, Mild, Library) Decision->RouteB Small Scale WorkupA Precipitation/Filtration RouteA->WorkupA WorkupB Aq. Wash (Acid/Base) RouteB->WorkupB Final Pure this compound WorkupA->Final WorkupB->Final

Figure 2: Decision matrix for synthesis route selection.

Analytical Quality Control (QC)

To validate the synthesis, the following analytical parameters should be met:

  • HPLC Purity: >95% (254 nm).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.80–7.90 (br s, 1H, NH).
      
    • 
       7.50–7.60 (br s, 1H, NH).
      
    • 
       7.30–7.50 (m, 3H, Aromatic protons).
      
    • Note: The amide protons are typically broad and exchangeable.

  • Mass Spectrometry (LC-MS):

    • Expected

      
      : ~174.0/176.0 (Cl isotope pattern characteristic 3:1).
      

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

    
    . Perform all operations in a fume hood.
    
  • 2-Chloro-3-fluorobenzoic acid: Irritant to eyes and skin.

  • Waste Disposal: Aqueous waste from Protocol A contains ammonium chloride and potentially excess ammonia; neutralize before disposal. Halogenated solvents (DCM) must be segregated.

References

  • Sigma-Aldrich. this compound Product Information (CAS 683274-49-9).

  • Welch, D. E., et al. (1969).[2] Structural characterization of precursors for antitubercular benzothiazinones.[2] (Describes analogous synthesis of 2-chloro-3-nitrobenzamide via acid chloride).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Reference for HATU/Coupling mechanisms).

  • Amgen Inc. (2006). Aryl nitrogen-containing bicyclic compounds and their use as kinase inhibitors.[3][4] WO2006039718A2.[4] (Cites this compound as intermediate).[3][2][5]

Sources

Application Note: Amide Coupling Strategies for 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the procedures for amide coupling involving 2-Chloro-3-fluorobenzamide .

This guide addresses two distinct operational contexts relevant to drug discovery:

  • Synthesis of the Scaffold: Creating this compound from its acid precursor.

  • N-Arylation (Cross-Coupling): Using this compound as a nucleophile to construct N-aryl amide motifs (Buchwald-Hartwig/Ullmann type), a common requirement in medicinal chemistry for diversifying this fluorinated scaffold.[1][2]

Introduction & Strategic Value

This compound is a high-value pharmacophore scaffold.[1][2] The specific substitution pattern offers unique advantages in drug design:

  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation (P450 metabolism) at a typically labile site.[1]

  • Conformational Lock: The ortho-chloro substituent (2-position) introduces significant steric bulk, twisting the amide bond out of planarity with the phenyl ring. This "atropisomer-like" twist can improve binding selectivity in protein pockets.[1][2]

  • Electronic Modulation: The combined electron-withdrawing nature of the Cl and F atoms lowers the pKa of the amide protons, altering hydrogen-bond donor capability compared to non-halogenated benzamides.

Chemoselectivity Challenge

When using this molecule in cross-coupling (e.g., reacting the amide nitrogen with an aryl halide), a critical chemoselectivity issue arises. The molecule contains an aryl chloride bond (C–Cl) which is potentially reactive under Palladium catalysis.[1][2]

  • Risk: The catalyst may insert into the intrinsic 2-Cl bond rather than the target electrophile, leading to polymerization or homocoupling.

  • Solution: This protocol prioritizes catalyst systems (Ligand/Metal combos) that are highly selective for Aryl-Bromides or Aryl-Iodides over the sterically hindered and less reactive Aryl-Chloride present on the scaffold.[1]

Mechanistic Logic & Workflow

The following diagram illustrates the decision tree for selecting the correct coupling protocol based on the electrophile and the risk of side reactions.

G Start Start: this compound Goal Goal: N-Functionalization Start->Goal Check Select Electrophile (Ar-X) Goal->Check PathA Ar-I or Ar-Br (High Reactivity) Check->PathA Preferred PathB Ar-Cl or Ar-OTf (Compelling Reactivity) Check->PathB Avoid if possible MethodA Method A: Pd-Catalysis (Buchwald-Hartwig) Ligand: Xantphos PathA->MethodA Standard Route MethodB Method B: Cu-Catalysis (Ullmann-Type) Ligand: DMEDA PathA->MethodB If Pd fails Risk RISK: C-Cl Insertion (Scaffold Destruction) MethodA->Risk If Temp > 110°C Product Target: N-Aryl-2-Cl-3-F-benzamide MethodA->Product High Yield MethodB->Product High Chemoselectivity (Cu doesn't touch Ar-Cl)

Figure 1: Decision matrix for N-arylation.[1] Palladium is faster but requires careful temperature control to avoid activating the scaffold's own chlorine atom.[1][2] Copper is slower but safer regarding chemoselectivity.

Protocol A: Synthesis of the Scaffold

Use this if you need to generate the starting material from the acid.

Reaction: 2-Chloro-3-fluorobenzoic acid + SOCl₂ → [Acid Chloride] + NH₃ → Amide.[1][2]

ReagentEquivalentsRole
2-Chloro-3-fluorobenzoic acid1.0Substrate
Thionyl Chloride (SOCl₂)3.0Chlorinating Agent
Ammonium Hydroxide (28% NH₃)Excess (5.[1]0)Nucleophile
DMF (Cat.)[1][2]0.1Catalyst
DCM (Dichloromethane)SolventReaction Medium

Procedure:

  • Activation: Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM under N₂. Add catalytic DMF (2 drops).[1][2]

  • Chlorination: Add SOCl₂ (3.0 equiv) dropwise at 0°C. Warm to reflux (40°C) for 2 hours.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude acid chloride in fresh dry DCM.

  • Amidation: Cool the solution to 0°C. Slowly add aqueous NH₄OH (5.0 equiv) or bubble NH₃ gas. Note: The reaction is exothermic.

  • Workup: Stir for 1 hour. Dilute with water.[1][2] Extract with DCM.[1][2] Wash organic layer with 1M HCl (to remove amine traces) and Brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Primary method for coupling the amide with Aryl Bromides.

Mechanistic Insight: Primary amides are poor nucleophiles.[1][2] We use Xantphos , a wide-bite-angle ligand, which facilitates the reductive elimination step effectively for amides.[1] The base Cesium Carbonate is chosen for its solubility in dioxane and ability to deprotonate the amide (pKa ~15-17) without causing substrate decomposition.

Reagents & Stoichiometry[4][5][6]
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Nucleophile This compound1.2Slight excess ensures full consumption of electrophile.[1][2]
Electrophile Aryl Bromide (Ar-Br)1.0Limiting Reagent.[1][2]
Catalyst Pd₂(dba)₃0.02(2 mol%) Source of Pd(0).[1][2]
Ligand Xantphos0.06(6 mol%) Bidentate ligand.[1][2]
Base Cs₂CO₃1.5Must be anhydrous/finely ground.[1][2]
Solvent 1,4-Dioxane0.2 MAnhydrous, degassed.[1][2]
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • In a dry reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), Xantphos (6 mol%), and the Aryl Bromide (1.0 equiv).

    • Add This compound (1.2 equiv) and Cs₂CO₃ (1.5 equiv).

  • Inertion:

    • Seal the vial with a septum.[1][2] Evacuate and backfill with Nitrogen (N₂) or Argon three times.[1][2]

    • Critical: Oxygen poisons the Pd catalyst and oxidizes the ligand.[1][2]

  • Solvation:

    • Inject anhydrous 1,4-Dioxane via syringe.[1][2]

  • Reaction:

    • Place the vial in a pre-heated block at 100°C .

    • Stir vigorously (800+ rpm) for 12–16 hours.

    • Checkpoint: Monitor via LCMS.[1][2] Look for the disappearance of Ar-Br.

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black.[2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1][2]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–40% EtOAc).[1][2] The N-arylated product is usually less polar than the primary amide starting material.[1][2]

Protocol C: Copper-Catalyzed N-Arylation (Ullmann-Type)

Alternative method.[1][2] Use this if the Pd-catalyst inserts into the 2-Cl bond of the scaffold (observed as de-chlorinated byproducts).

Mechanistic Insight: Copper catalysis proceeds via a radical-like or Cu(I)/Cu(III) cycle that is generally much less reactive toward Aryl Chlorides than Palladium.[1][2] This makes it "safer" for preserving the chloro-substituent on the benzamide.[1][2]

Reagents & Stoichiometry[4][5][6]
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Nucleophile This compound1.2
Electrophile Aryl Iodide (Ar-I)1.0Ar-I is required.[1][2] Ar-Br reacts poorly.[1][2]
Catalyst CuI (Copper(I) Iodide)0.10(10 mol%)
Ligand DMEDA (N,N'-Dimethylethylenediamine)0.20(20 mol%) Promotes solubility of Cu.[1]
Base K₃PO₄2.0Stronger base required for Cu cycle.[1][2]
Solvent Toluene0.5 M
Step-by-Step Procedure
  • Setup:

    • Charge a screw-cap pressure tube with CuI (10 mol%), K₃PO₄ (2.0 equiv), This compound (1.2 equiv), and Aryl Iodide (1.0 equiv).

  • Inertion:

    • Evacuate/backfill with Argon (3 cycles).[1][2]

  • Ligand Addition:

    • Add Toluene followed by DMEDA (20 mol%) via syringe.[1][2] The solution should turn a blue/green color upon complexation.[1][2]

  • Reaction:

    • Seal the tube tightly.[1][2]

    • Heat to 110°C for 24 hours. (Copper couplings are slower than Pd).[1][2]

  • Workup:

    • Cool to RT. Dilute with EtOAc and water.[1][2]

    • Optional: Wash the organic layer with 5% NH₄OH solution (this complexes residual copper, turning the aqueous layer blue, and cleaning the organic layer).

    • Dry (Na₂SO₄), concentrate, and purify via chromatography.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Steric Clash1.[1][2] Switch to BrettPhos (Pd) or tBuBrettPhos (Pd) – these handle sterically crowded amides better than Xantphos.2.[1][2] Ensure reagents are strictly anhydrous.
De-chlorination (Loss of 2-Cl) Pd Insertion into Scaffold1. Lower reaction temperature to 80°C.2. Switch to Protocol C (Copper).3. Use Ar-Iodide as the partner (reacts faster than the scaffold Cl).[1]
Homocoupling of Ar-X Oxidation of CatalystImprove degassing technique (Freeze-Pump-Thaw).
Starting Material Remains Poor Solubility of BaseSwitch base from Cs₂CO₃ to K₃PO₄ or add 10% water (surfactant conditions) if using inorganic bases.[1][2]

References

  • Buchwald-Hartwig Amidation Overview

    • Review: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Source:[1]

  • Copper-Catalyzed Amidation (Goldberg Reaction)

    • Protocol: Klapars, A., Huang, X., & Buchwald, S. L. (2002). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides."[1][2] Journal of the American Chemical Society.[1][2]

    • Source:[1]

  • Properties of Fluorinated Benzamides

    • Data: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 517842, 3-Chloro-2-fluorobenzamide.[1][2][10]

    • Source:[1]

  • Xantphos Utility in Amide Coupling

    • Study: Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Used as a Trans-Chelating Ligand." Journal of the American Chemical Society.[1][2]

    • Source:[1]

Sources

Scalable preparation of 2-Chloro-3-fluorobenzamide for pharmaceutical use

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 2-Chloro-3-fluorobenzamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS 443-85-6) , a critical intermediate in the manufacturing of fluorinated kinase inhibitors and agrochemicals. While laboratory-scale synthesis often utilizes coupling agents (e.g., HATU, EDC), these are cost-prohibitive and atom-inefficient at the kilogram scale.

This guide focuses on the Acid Chloride Activation Route , utilizing thionyl chloride (


) followed by ammonolysis. This pathway is selected for its high atom economy, simplified purification (avoiding chromatography), and adaptability to existing batch reactor infrastructure.

Strategic Retro-Analysis & Route Selection

The synthesis targets the transformation of 2-chloro-3-fluorobenzoic acid to the primary amide.

Route Comparison:

FeatureMethod A: Coupling Agents (HATU/EDC) Method B: Acid Chloride (

)
Scale Suitability < 100 g (Discovery)> 1 kg (Process/Manufacturing)
Atom Economy Poor (Large leaving groups)High (Gaseous byproducts

,

)
Purification Column Chromatography often requiredCrystallization / Precipitation
Cost HighLow

Selected Route Mechanism: The carboxylic acid is activated by thionyl chloride (catalyzed by DMF) to form the acyl chloride. This intermediate is treated with aqueous ammonia to yield the target amide.

ReactionScheme SM 2-Chloro-3-fluorobenzoic acid (Solid) Inter Acyl Chloride Intermediate SM->Inter Activation (-SO2, -HCl) Reagent1 SOCl2 / DMF (cat) Toluene, Reflux Reagent1->SM Prod This compound (Precipitate) Inter->Prod Amidation (-HCl) Reagent2 aq. NH3 (25%) < 10°C Reagent2->Inter

Figure 1: Reaction scheme for the conversion of 2-chloro-3-fluorobenzoic acid to its benzamide derivative.

Detailed Experimental Protocol (Scale: 1.0 kg Input)

Safety Pre-requisites:

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Use a caustic scrubber for

    
     and 
    
    
    
    off-gassing.
  • Ammonia: Toxic gas/liquid.[1] Perform amidation in a closed vessel or well-ventilated hood.

  • Exotherm: The amidation step is highly exothermic. Efficient cooling is mandatory.

Stage 1: Acid Chloride Formation
  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution).

  • Charging: Charge 2-chloro-3-fluorobenzoic acid (1.0 kg, 5.73 mol) and Toluene (4.0 L) . Stir to form a slurry.

  • Catalyst: Add N,N-Dimethylformamide (DMF) (5.0 mL) .

    • Note: DMF acts as a Vilsmeier-Haack type catalyst, significantly accelerating the reaction and allowing lower temperatures.

  • Activation: Heat the mixture to 50°C . Slowly add Thionyl Chloride (818 g, 500 mL, 6.87 mol, 1.2 eq) over 60 minutes.

    • IPC (In-Process Control): Monitor gas evolution. Do not rush addition to prevent scrubber overload.

  • Reaction: Heat the mixture to Reflux (approx. 110°C) and hold for 3-4 hours. The slurry should become a clear solution, indicating consumption of the starting acid.

  • Distillation (Critical Step): Switch the condenser to distillation mode. Distill off toluene and excess thionyl chloride under slight vacuum (approx. 600-700 mbar) until the volume is reduced by ~50%.

    • Why? Removing excess

      
       is vital. If left, it reacts with ammonia in the next step to form massive amounts of ammonium chloride smoke and generates dangerous heat.
      
  • Dilution: Cool the residue to 20°C and dilute with fresh Toluene (2.0 L) .

Stage 2: Amidation (Schotten-Baumann Conditions)
  • Receiver Setup: In a separate 20 L reactor, charge Ammonium Hydroxide (25% aq., 2.0 L) and Water (2.0 L) . Cool this mixture to 0–5°C .

  • Addition: Transfer the toluene solution of the acyl chloride (from Stage 1) into the dropping funnel of the receiver reactor.

  • Reaction: Slowly add the acyl chloride solution to the cold ammonia mixture over 2 hours.

    • Critical Parameter: Maintain internal temperature < 15°C . The reaction is instantaneous and exothermic.

  • Post-Stir: After addition, warm to 20–25°C and stir for 1 hour. The product will precipitate as a white solid.

Stage 3: Isolation and Purification
  • Filtration: Filter the slurry using a Buchner funnel or centrifuge.

  • Washing:

    • Wash cake with Water (2 x 1.0 L) to remove ammonium salts.

    • Wash cake with cold Toluene (500 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

  • Yield Expectation: 850 g – 920 g (85–92% yield).

  • Purity Target: >98.5% (HPLC).

Process Workflow & Decision Tree

The following diagram illustrates the operational workflow and critical decision points during the synthesis.

Workflow fill_start fill_start fill_proc fill_proc fill_crit fill_crit fill_end fill_end Start Start: 1kg Batch React Reflux with SOCl2/Toluene Start->React Check1 IPC: Clear Solution? React->Check1 Check1->React No (Continue Heating) Distill Distill Excess SOCl2 (CRITICAL SAFETY STEP) Check1->Distill Yes Quench Reverse Addition to Cold NH4OH (<10°C) Distill->Quench Filter Filtration & Washing (H2O / Toluene) Quench->Filter Dry Vacuum Dry Filter->Dry Final Final Product >98% Purity Dry->Final

Figure 2: Operational workflow for the scalable synthesis of this compound.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 220 nm.

  • Retention Time: Product typically elutes at ~7.5 - 8.5 min (depending on exact flow/column).

Specification Limits:

  • Appearance: White to off-white crystalline powder.[2]

  • Assay:

    
     98.0% w/w.[1][3]
    
  • Moisture (KF):

    
     0.5%.
    
  • Largest Single Impurity:

    
     0.5% (Likely unreacted acid if activation was incomplete).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acyl chloride during transfer.Ensure toluene used for dilution is dry. Minimize exposure to humid air.
Product Color (Pink/Brown) Oxidation or trace iron contamination.Ensure reactor is glass-lined. Wash final cake thoroughly with cold toluene.
Exotherm too high during quench Addition rate too fast.Stop addition. Cool receiver to 0°C. Resume at slower rate.
Smell of Ammonia in solid Insufficient washing.Increase water wash volume. Check pH of filtrate (should be neutral).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98564, 2-Chloro-6-fluorobenzamide (Analogous Structure Reference). Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).
  • Org. Synth. (2004).General procedures for Acid Chloride formation using Thionyl Chloride/DMF. (Standard industry practice reference).

Sources

Advanced Catalytic Hydrogenation of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Benzamide derivatives represent a critical junction in medicinal chemistry. Depending on the catalytic system employed, they serve as precursors to two distinct, high-value scaffolds:

  • Cyclohexanecarboxamides: Formed via ring saturation . These are essential for increasing fraction sp³ (Fsp³) in drug candidates, improving solubility and metabolic stability while retaining the pharmacophore's geometry.

  • Benzylamines: Formed via amide reduction (deoxygenation). These are ubiquitous linkers in bioactive molecules.

This guide provides high-fidelity protocols for both transformations, with a specific focus on stereoselective ring hydrogenation (favoring cis-isomers) and chemoselective amide reduction under mild conditions.

Reaction Pathways & Catalyst Selection

The fate of a benzamide molecule under hydrogen atmosphere is dictated by the metal center's affinity for the


-system (arene) versus the carbonyl oxygen.
Decision Matrix
Target ScaffoldTransformationPrimary CatalystKey ConditionsMechanism
Cyclohexanecarboxamide Ring Saturation Rh/C (5%)50–80°C, 50 bar H₂Horiuti-Polanyi (Syn-addition)
Benzylamine C=O Reduction Pt-V/HAP or Ru-Pincer 25–70°C, 1–10 bar H₂Metal-Ligand Bifunctional / Lewis Acid Activation
Visualizing the Divergence

BenzamidePathways Benzamide Benzamide Derivative (Ar-CONH-R) Rh_Cat Catalyst: Rh/C or Ru/C Solvent: MeOH/H2O High Pressure Benzamide->Rh_Cat Arene Adsorption PtV_Cat Catalyst: Pt-V/HAP or Cu-Guanidine Solvent: Toluene/THF Mild Pressure Benzamide->PtV_Cat C=O Activation Cyclohexyl Cyclohexanecarboxamide (Cy-CONH-R) Rh_Cat->Cyclohexyl Ring Saturation Cis_Trans Stereochemistry: Cis (Kinetic) vs Trans (Thermodynamic) Cyclohexyl->Cis_Trans Benzylamine Benzylamine (Ar-CH2NH-R) PtV_Cat->Benzylamine Deoxygenation Cleavage Side Reaction: C-N Hydrogenolysis (Alcohol + Amine) PtV_Cat->Cleavage Over-reduction

Figure 1: Divergent reaction pathways for benzamide hydrogenation controlled by catalyst selection.

Protocol A: Stereoselective Ring Saturation

Objective: Convert benzamide to cyclohexanecarboxamide while preserving the amide bond and maximizing the cis-isomer.

Scientific Rationale

Rhodium (Rh) is the metal of choice because it functions at lower temperatures than Ruthenium (Ru) or Palladium (Pd). Lower temperatures are critical for kinetic control , favoring the cis-isomer formed via syn-addition of hydrogen across the adsorbed aromatic face. High temperatures promote isomerization to the thermodynamic trans-isomer.

Materials
  • Substrate: Benzamide derivative (1.0 equiv)

  • Catalyst: 5% Rh/C (Degussa type or equivalent, 5–10 wt% loading relative to substrate).

  • Solvent: Methanol (MeOH) or 2-Propanol (IPA). Note: Acidic additives (e.g., 1% Acetic Acid) can accelerate rate but may alter cis/trans ratios.

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology
  • Catalyst Loading: In a glovebox or under Argon flow, charge the autoclave liner with 5% Rh/C (50 mg per 1 g substrate).

    • Caution: Dry Rh/C is pyrophoric. Wet the catalyst with a small amount of water or solvent immediately.

  • Substrate Addition: Dissolve the benzamide (1.0 g) in MeOH (10 mL) and add to the liner.

    • Concentration: 0.1 M to 0.5 M. Higher concentrations may reduce rate due to substrate inhibition.

  • Purging: Seal the autoclave. Purge with N₂ (3 cycles, 10 bar) followed by H₂ (3 cycles, 10 bar) to remove oxygen.

  • Pressurization: Charge H₂ to 50 bar (725 psi) .

  • Reaction: Heat to 60°C with vigorous stirring (>800 rpm).

    • Stirring is critical: The reaction is often mass-transfer limited (gas-liquid-solid interface).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

  • Workup: Cool to RT. Vent H₂ carefully. Filter the mixture through a pad of Celite® to remove the catalyst. Rinse with MeOH.

  • Analysis: Analyze by ¹H NMR or GC-MS to determine Conversion and dr (diastereomeric ratio).

Optimization for Cis-Selectivity

To maximize the cis-isomer (often >90% selectivity):

  • Increase Pressure: Higher H₂ pressure (up to 100 bar) increases the rate of hydrogenation relative to the rate of desorption/isomerization.

  • Lower Temperature: Operate at the lowest temperature where activity is maintained (e.g., 40–50°C).

  • Solvent Choice: Use non-polar solvents (e.g., cyclohexane) if solubility permits, or stick to IPA. Avoid strong acids if cis is desired, as H⁺ can catalyze enolization/isomerization.

Protocol B: Chemoselective Amide Reduction

Objective: Convert benzamide to benzylamine (Ar-CONH₂ → Ar-CH₂NH₂) under mild conditions.

Scientific Rationale

Traditional amide reduction requires harsh conditions (Cu/Cr at 250°C) or stoichiometric hydrides (LiAlH₄). Modern Heterogeneous Pt-V (Platinum-Vanadium) or Homogeneous Ru-pincer catalysts allow this transformation at low pressure. The Vanadium species acts as a Lewis acid to activate the carbonyl oxygen, facilitating hydrogenolysis of the C=O bond without touching the aromatic ring.

Materials
  • Substrate: Benzamide derivative.

  • Catalyst: Pt-V/HAP (Hydroxyapatite supported) or commercial Ru-MACHO® type catalysts.

    • Recommendation: For heterogeneous ease, use Pt-V bimetallic if available.[1] For commercial availability, use Ru-Macho-BH (homogeneous).

  • Solvent: Toluene or THF (anhydrous).

Protocol (Heterogeneous Pt-V Method)
  • Catalyst Prep: Use Pt-V/HAP (Pt loading ~1%).

  • Loading: Mix substrate (0.5 mmol) and catalyst (50 mg) in Toluene (3 mL).

  • Conditions: Pressurize autoclave to 5–10 bar H₂ . Heat to 70°C .

    • Note: This is remarkably mild compared to traditional methods.

  • Time: 12–24 hours.

  • Workup: Filter catalyst. Evaporate solvent.

  • Purification: Acid-base extraction is usually sufficient to isolate the amine.

Protocol (Homogeneous Ru-Pincer Method)
  • Catalyst: Ru-MACHO-BH (1 mol%).

  • Base: KOtBu (10 mol%) is required to activate the precatalyst.

  • Solvent: THF.

  • Conditions: 50 bar H₂, 100°C.

  • Mechanism: The pincer ligand assists in heterolytic H₂ cleavage, delivering H⁻ to the carbonyl carbon and H⁺ to the oxygen.

Mechanism & Stereochemistry (Ring Saturation)

Understanding the Horiuti-Polanyi mechanism is vital for troubleshooting stereoselectivity issues.

HoriutiPolanyi Step1 1. Adsorption Arene binds flat to metal surface Step2 2. H-Addition (Syn) Stepwise addition of H atoms from below Step1->Step2 Step3 3. Intermediate Partially saturated ring (bound) Step2->Step3 Step4 4. Desorption Product leaves surface Step3->Step4 Fast H2 Addition (Favors Cis) Isom Isomerization Risk Partial desorption/readsorption leads to Trans isomer Step3->Isom Slow H2 / High Temp Isom->Step4 Thermodynamic Trans

Figure 2: Horiuti-Polanyi mechanism highlighting the origin of cis/trans selectivity.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure substrate is free of Sulfur/Thiol impurities. Wash with activated carbon before reaction.
Low Conversion Mass Transfer LimitIncrease stirring speed (>1000 rpm). Use a baffled liner.
Mixed Stereochemistry Temperature too highLower temperature to 40–50°C. Increase H₂ pressure to accelerate "syn" trapping.
Dehalogenation Pd/Pt catalyst usedSwitch to Rh/C or Ru/C . These are less prone to oxidative addition into Ar-X bonds than Pd.
Amide Hydrolysis Wet solvent/High TempUse anhydrous solvents. Ensure temperature is <100°C.

References

  • Heterogeneous Ring Hydrogenation (Rh/C): Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal. Link

  • Mild Amide Reduction (Pt-V): Mitsudome, T., et al. "Mild Hydrogenation of Amides to Amines over Platinum-Vanadium Bimetallic Catalyst." Angewandte Chemie Int. Ed. Link

  • Homogeneous Amide Reduction: Werkmeister, S., et al. "Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts." Organic Process Research & Development. Link

  • Stereoselectivity Insights: Studer, M., et al. "Stereoselective hydrogenation of benzamide derivatives." Journal of Molecular Catalysis A: Chemical. Link

  • Solvent Effects: Török, B., et al. "Solvent effects in heterogeneous catalytic hydrogenation of aromatic compounds." Ultrasonics Sonochemistry. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Microwave Energy for Accelerated Discovery

In the fast-paced environment of drug discovery and medicinal chemistry, the rapid synthesis of novel molecular entities is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This is achieved through the efficient and uniform heating of reaction mixtures via microwave irradiation, which interacts directly with polar molecules in the solution, leading to a rapid increase in temperature.[1] This application note provides a detailed guide to leveraging MAOS for the functionalization of 2-chloro-3-fluorobenzamide, a versatile building block in the synthesis of bioactive molecules, particularly kinase inhibitors.

The strategic placement of halogen atoms on the benzamide scaffold offers distinct opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. In the case of this compound, the carbon-chlorine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-fluorine bond. This inherent difference in reactivity allows for chemoselective transformations at the 2-position, preserving the fluorine atom for potential subsequent modifications or as a key pharmacophoric element.

This guide will provide detailed protocols for two of the most powerful cross-coupling reactions in modern organic synthesis—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—both optimized for microwave conditions. Furthermore, we will explore the application of these methods in the synthesis of biologically relevant scaffolds, such as quinazolinones, which are prominent in many kinase inhibitor structures.

Core Concepts: Why Microwave Synthesis?

The advantages of MAOS over conventional heating methods are numerous and well-documented:

  • Accelerated Reaction Rates: Reactions that typically require long reflux times can often be completed in minutes under microwave irradiation.[1][2]

  • Higher Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.

  • Greener Chemistry: Shorter reaction times and often the ability to use less solvent contribute to more environmentally friendly chemical processes.

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. When applied to this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a key step in the synthesis of numerous kinase inhibitors.

Causality of Experimental Choices:
  • Catalyst System: For the coupling of an electron-deficient aryl chloride like this compound, a highly active catalyst system is required. The use of a second-generation palladium precatalyst, XPhos-Pd-G2, is recommended.[3][4][5] This precatalyst is air- and moisture-stable and readily forms the active monoligated Pd(0) species in solution, which is crucial for the efficient oxidative addition of the C-Cl bond.[5]

  • Ligand: The XPhos ligand, a bulky and electron-rich biaryl phosphine, is integral to the catalyst's high activity. Its steric bulk promotes the reductive elimination step of the catalytic cycle, while its electron-donating nature facilitates the initial oxidative addition.

  • Base: A moderately strong base is necessary to activate the boronic acid. Potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally does not promote significant protodeboronation of the boronic acid.

  • Solvent: A solvent system that heats efficiently in the microwave and can solubilize both the organic and inorganic reagents is ideal. A mixture of 1,4-dioxane and water is a common and effective choice for Suzuki couplings.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - K3PO4 Catalyst Add Catalyst System: - XPhos-Pd-G2 Reagents->Catalyst Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent MW Irradiate in Microwave Reactor Solvent->MW Quench Quench with Water MW->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 2-Aryl-3-fluorobenzamides
  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add the XPhos-Pd-G2 catalyst (0.02 mmol, 2 mol%).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 120 °C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-fluorobenzamide.

ParameterValueRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier for the C-Cl bond cleavage.
Time 20-40 minSignificantly reduced from conventional heating times of several hours.[2]
Catalyst Loading 2 mol%A typical loading for efficient catalysis in cross-coupling reactions.
Equivalents 1.2 eq. Boronic AcidA slight excess ensures complete consumption of the starting benzamide.

Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals. This reaction allows for the introduction of various amine nucleophiles at the 2-position of this compound, providing access to a diverse range of substituted anilinic benzamides.

Causality of Experimental Choices:
  • Catalyst System: The amination of electron-deficient aryl chlorides benefits from a palladium catalyst paired with a bulky, electron-rich phosphine ligand. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a ligand such as RuPhos.

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a standard and effective choice for this purpose.

  • Solvent: A high-boiling, polar aprotic solvent that is stable under microwave conditions is preferred. Toluene or tert-amyl alcohol are suitable choices.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Amine - NaOt-Bu Catalyst Add Catalyst System: - Pd2(dba)3 - RuPhos Reagents->Catalyst Solvent Add Solvent: - Toluene Catalyst->Solvent MW Irradiate in Microwave Reactor Solvent->MW Filter Filter through Celite MW->Filter Concentrate Concentrate Solvent Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of 2-Amino-3-fluorobenzamides
  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%) in toluene (1 mL).

  • Add the catalyst premix to the reaction vial, followed by an additional 3 mL of toluene.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor and irradiate at 110 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-fluorobenzamide.

ParameterValueRationale
Temperature 110 °CA balance between providing sufficient energy for the reaction and minimizing decomposition of the starting materials and products.
Time 30-60 minA significant time saving compared to conventional heating methods.[6][7][8]
Catalyst Loading 1 mol% Pd₂(dba)₃ / 2 mol% RuPhosA common and effective catalyst loading for Buchwald-Hartwig aminations.
Equivalents 1.2 eq. Amine, 1.4 eq. BaseA slight excess of the amine and base ensures the reaction proceeds to completion.

Application in Bioactive Scaffold Synthesis: Quinazolinones

The derivatives of this compound are valuable precursors for the synthesis of more complex heterocyclic systems with known biological activity. For instance, the 2-amino-3-fluorobenzamide products from the Buchwald-Hartwig amination can be further cyclized to form quinazolinones, a privileged scaffold in many kinase inhibitors.

Synthetic Pathway to Quinazolinones

Quinazolinone_Pathway Start 2-Amino-3-fluorobenzamide Intermediate Reaction with Orthoester/Acid Chloride Start->Intermediate Microwave 140-160 °C Product Quinazolinone Scaffold Intermediate->Product Cyclization

Caption: Microwave-assisted synthesis of quinazolinones.

Protocol: Microwave-Assisted Quinazolinone Synthesis
  • To a 10 mL microwave vial, add the 2-amino-3-fluorobenzamide (1.0 mmol) and triethyl orthoformate (3.0 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Seal the vial and irradiate in the microwave reactor at 150 °C for 15-20 minutes.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess orthoester.

  • The crude product can often be purified by recrystallization or flash column chromatography.

This rapid, one-pot cyclization under microwave conditions provides efficient access to the quinazolinone core, which can then be further elaborated in drug discovery programs.[9][10][11][12]

Safety Considerations

Microwave-assisted synthesis involves high temperatures and pressures. It is imperative to use dedicated microwave reactors equipped with appropriate safety features, including temperature and pressure sensors.[11] Domestic microwave ovens should never be used for chemical synthesis. Always consult the material safety data sheets (MSDS) for all reagents and solvents, and wear appropriate personal protective equipment (PPE).

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid functionalization of this compound. The protocols outlined in this application note for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for the synthesis of a diverse range of substituted benzamides. These intermediates are of significant value in the development of novel therapeutics, particularly in the field of kinase inhibitors. By embracing MAOS, researchers can accelerate their discovery efforts and more rapidly advance promising drug candidates.

References

  • Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. (2022). ResearchGate. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). National Center for Biotechnology Information. [Link]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2018). ResearchGate. [Link]

  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed. [Link]

  • Xphos-Pd-G2 catalyzed Suzuki-Miyaura cross-coupling reactions. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2020). MDPI. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2004). ACS Publications. [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). National Center for Biotechnology Information. [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). PubMed. [Link]

  • Pd-catalyzed cross-coupling of potassium alkenyltrifluoroborates with 2-chloroacetates and 2-chloroacetamides. (2013). PubMed. [Link]

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2009). Royal Society of Chemistry. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (2007). PubMed. [Link]

  • An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids. (2020). ResearchGate. [Link]

  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition. (2021). Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. (2009). ResearchGate. [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2022). MDPI. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. (2019). Wiley Online Library. [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2010). ResearchGate. [Link]

  • Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy. (2023). ChemRxiv. [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. (2019). PubMed. [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2011). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2007). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. (2025). PubMed. [Link]

  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ResearchGate. [Link]

  • Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. (1999). ACS Publications. [Link]

  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. (2023). Journal of Survey in Fisheries Sciences. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

Sources

Crystallization techniques for 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for 2-Chloro-3-fluorobenzamide

Executive Summary & Compound Profile

This guide provides a comprehensive technical framework for the purification of This compound , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., Tie-2, STAT3 pathways) and agrochemicals. While simple precipitation is often used in early discovery, high-purity applications (HPLC >99.5%) require controlled crystallization to reject regioisomeric impurities (e.g., 2-chloro-6-fluorobenzamide) and process byproducts.

Compound Identification:

  • Chemical Name: this compound[1][2][3][4][5][6][7]

  • CAS Number: 683274-49-9[1][2][6][7]

  • Molecular Formula: C₇H₅ClFNO[7][8]

  • Molecular Weight: 173.57 g/mol [8]

  • Predicted Melting Point: 135–145°C (Dependent on polymorph; Note: 2-Chlorobenzamide melts at 142°C)

  • Solubility Profile: Moderate lipophilicity; soluble in polar aprotic solvents (DMSO, DMF) and hot alcohols; sparingly soluble in water and alkanes.[9]

Pre-Crystallization Characterization

Before initiating bulk crystallization, the crude material must be characterized to define the "Metastable Zone Width" (MSZW).[9] This ensures you operate in the region where crystal growth is favored over spontaneous nucleation (which causes oiling out).[9]

Table 1: Solubility Assessment & Solvent Selection Strategy

Solvent SystemSolubility (RT)Solubility (Boiling)SuitabilityApplication
Water Insoluble (<0.1 g/L)PoorAnti-Solvent Use to crash product from alcohols.
Ethanol (EtOH) ModerateHighPrimary Solvent Ideal for "Cooling Crystallization".[9]
Ethyl Acetate (EtOAc) GoodVery HighPrimary Solvent Good for "Evaporative" or "Anti-solvent" methods.[9]
Heptane / Hexane InsolublePoorAnti-Solvent Use with EtOAc to remove non-polar impurities.[9]
THF / DCM Very HighVery HighSolubilizer Too soluble for cooling; use only for layering.[9]

Strategic Workflows

The following diagrams illustrate the decision-making process for selecting the optimal crystallization route based on your crude material's impurity profile.

CrystallizationWorkflow Start Crude this compound PurityCheck Check Purity (HPLC) Start->PurityCheck HighImpurities High Impurities (<90%) PurityCheck->HighImpurities Dirty Input LowImpurities Low Impurities (>95%) PurityCheck->LowImpurities Clean Input MethodA Method A: Anti-Solvent (EtOAc / Heptane) HighImpurities->MethodA Rejects Non-Polars MethodB Method B: Cooling (Ethanol / Water) LowImpurities->MethodB Polishing OilOut Risk: Oiling Out? MethodA->OilOut MethodB->OilOut Seeding Add Seed Crystals @ Cloud Point OilOut->Seeding Yes Final Pure Crystals (>99%) OilOut->Final No Seeding->Final

Figure 1: Decision matrix for selecting the crystallization method based on initial purity.

Detailed Protocols

Protocol A: Cooling Crystallization (Ethanol/Water)

Best for: Final polishing of material >95% purity to remove trace polar byproducts.

Mechanism: Exploits the steep solubility curve of benzamides in ethanol.[9] Water acts as a co-solvent to reduce solubility at lower temperatures, maximizing yield.[9]

  • Dissolution:

    • Charge 10.0 g of crude This compound into a 250 mL round-bottom flask.

    • Add Ethanol (absolute) (approx. 30–40 mL).[9]

    • Heat to reflux (78°C) with stirring. If solids remain, add Ethanol in 2 mL increments until a clear solution is obtained.[9] Do not add more than 10% excess solvent.

  • Filtration (Hot):

    • If insoluble particles (dust, inorganic salts) are visible, filter the hot solution through a pre-heated glass frit or Celite pad to prevent premature crystallization.[9]

  • Nucleation Control:

    • Allow the solution to cool slowly to ~50°C.

    • Crucial Step: Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[9]

    • Add a few drops of Ethanol to just clear the solution again.[9]

  • Crystallization:

    • Let the solution cool to Room Temperature (RT) undisturbed. Agitation at this stage can cause small, irregular crystals.[9]

    • Once at RT, transfer to a fridge (4°C) for 2–4 hours.

  • Isolation:

    • Filter the white crystalline needles using vacuum filtration.[9]

    • Wash the cake with 20 mL of cold Ethanol:Water (1:1) mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Best for: Crude material (<90% purity) or removing non-polar oily impurities.[9]

Mechanism: The compound is soluble in Ethyl Acetate but insoluble in Heptane.[9] Impurities that are highly soluble in Heptane (oils) will remain in the mother liquor.[9]

  • Dissolution:

    • Dissolve crude material in the minimum volume of warm Ethyl Acetate (approx. 3–5 mL per gram).[9]

  • Precipitation:

    • While stirring moderately at RT, slowly add Heptane via an addition funnel.

    • Ratio Target: The final solvent ratio should be approximately 1:3 (EtOAc:Heptane).

  • Seeding (Optional but Recommended):

    • If the solution turns milky (oiling out) rather than forming solids, stop addition immediately. Add a seed crystal of pure this compound.

    • Field Insight: Halogenated benzamides are prone to "oiling out."[9] If this happens, reheat the mixture until clear and cool much more slowly.

  • Aging:

    • Stir the slurry for 1 hour to allow Ostwald ripening (growth of larger crystals at the expense of smaller fines).[9]

  • Collection:

    • Filter and wash with 100% Heptane.[9]

Process Control & Analytical Validation

To ensure the protocol is self-validating, you must confirm the outcome using these endpoints.

Table 2: Quality Control Parameters

TestMethodAcceptance CriteriaFailure Mode Analysis
Identity 1H-NMR (DMSO-d6)Matches ReferenceCheck for trapped solvent (EtOAc/EtOH peaks).
Purity HPLC (C18, ACN/H2O)> 99.5% AreaIf <99%, repeat Protocol A.
Polymorphism DSC / XRDSingle EndothermMultiple peaks indicate mixed polymorphs.[9]
Residual Solvent GC-Headspace< 5000 ppmHigh levels indicate insufficient drying time.[9]
Signaling Pathway Context (Graphviz)

Understanding the downstream application helps in defining purity specs.[9] This compound is often a scaffold for STAT3 or Kinase inhibitors.[9]

PathwayContext Precursor This compound Synthesis Chemical Synthesis Precursor->Synthesis Intermediate Inhibitor Kinase Inhibitor (e.g., Tie-2, STAT3) Synthesis->Inhibitor Scaffold Target Biological Target (Tumor Angiogenesis) Inhibitor->Target Inhibition

Figure 2: Downstream application of the purified intermediate in drug discovery.

References

  • Sigma-Aldrich. this compound Product Data (CAS 683274-49-9). [6]

  • ChemicalBook. this compound Properties and Safety.

  • Tius, M. A. Small Molecule STAT3 Inhibitors.[9][10] University of Hawaii, ScholarSpace Thesis (2014).[9] (Describes synthesis and handling of halogenated benzamide intermediates).

  • World Intellectual Property Organization (WIPO). Patent WO2006039718A2: Aryl nitrogen-containing bicyclic compounds.[9] (Cites the compound as a specific intermediate).

  • Görbitz, C. H. Suppression of Disorder in Benzamide Crystals by Fluorine Substitution.[9] Crystal Growth & Design (2015).[9] (Provides mechanistic insight into the crystallization behavior of fluoro-benzamides). [9]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3-fluorobenzamide Solubility Guide

Role: Senior Application Scientist Topic: Troubleshooting Solubility & Formulation Issues Compound: this compound (CAS: 683274-49-9)

Introduction: Understanding the Molecule

Welcome to the technical support center. You are likely working with This compound (CAS 683274-49-9 ), a halogenated benzamide derivative often used as a fragment in kinase inhibitor synthesis or as a building block in medicinal chemistry.[1]

The Core Challenge: Like many halogenated benzamides, this compound presents a "solubility paradox." It possesses a polar amide head group capable of hydrogen bonding, yet the halogenated aromatic ring (chlorine at C2, fluorine at C3) increases lipophilicity and crystal lattice energy.

  • Thermodynamic Reality: The crystal lattice is stable (high melting point), requiring significant energy to break.

  • Kinetic Reality: While soluble in organic solvents (DMSO), it is prone to rapid precipitation ("crashing out") when diluted into aqueous biological buffers.

This guide addresses these specific physical chemistry challenges with actionable protocols.

Module 1: Solvent Selection & Stock Preparation

Q: Why won't my compound dissolve in water or PBS directly? A: The presence of the Chlorine (lipophilic, electron-withdrawing) and Fluorine atoms on the benzene ring significantly reduces the water solubility compared to benzamide. The LogP (partition coefficient) shifts towards the lipophilic range. Direct addition to aqueous buffers results in a suspension, not a solution, leading to erratic assay data.

Q: What is the optimal solvent for stock solutions? A: Dimethyl Sulfoxide (DMSO) is the industry standard and the recommended primary solvent.

  • Why: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the amide group while accommodating the lipophilic aromatic ring.

  • Alternative: Dimethylformamide (DMF) is also effective but is generally more toxic to cell lines and enzymes if carryover is high. Ethanol is a poor choice for high-concentration stocks (>10 mM) due to lower solubilizing power for this specific lattice type.

Q: I see particles even in DMSO. What should I do? A: This indicates "micro-seeding" from the crystal lattice. Follow this Dissolution Protocol :

  • Weighing: Weigh the solid into a glass vial (avoid plastic initially to prevent static loss).

  • Solvent Addition: Add anhydrous DMSO to reach a target concentration of 10 mM to 50 mM .

  • Mechanical Stress: Vortex vigorously for 30 seconds.

  • Thermal Assist: If particles persist, sonicate in a water bath at 40°C for 10 minutes. The slight heat helps overcome the lattice energy barrier.

    • Note: Do not exceed 60°C to avoid potential thermal degradation, although benzamides are generally stable.

  • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "hazy," you have undissolved microcrystals.

Module 2: Preventing Precipitation in Biological Assays

Q: My stock is clear, but when I add it to my cell culture media/assay buffer, it turns cloudy. Why? A: You are experiencing the "Solvent Shift" phenomenon. When a hydrophobic molecule in DMSO is suddenly exposed to a highly polar aqueous environment, the water molecules strip away the DMSO shell faster than the compound can equilibrate, causing it to aggregate and precipitate.

Q: How do I prevent this "Crash Out"? A: You must control the rate of mixing and the final DMSO concentration . Use the Intermediate Dilution Method (visualized below).

Protocol: The Intermediate Dilution Step

  • Don't: Pipette 1 µL of 10 mM stock directly into 999 µL of PBS (1:1000 dilution). This creates a local "shock" zone of high concentration.

  • Do: Perform a serial dilution in DMSO first, then transfer to buffer.

    • Dilute your 10 mM stock to 1 mM in DMSO.

    • Dilute that 1 mM stock to 100 µM in DMSO.

    • Finally, dilute the 100 µM DMSO solution 1:100 into the assay buffer to achieve 1 µM (1% DMSO final).

Q: Can I use a surfactant? A: Yes. If the compound continues to precipitate at micromolar concentrations, add a non-ionic surfactant to your assay buffer before adding the compound.

  • Recommendation: Tween-20 (0.05%) or Triton X-100 (0.01%) . These form micelles that sequester the lipophilic benzamide, keeping it in solution without interfering with most receptor-ligand interactions.

Module 3: Troubleshooting Decision Logic

Use this logic flow to diagnose your specific issue.

SolubilityTroubleshooting Start Issue Detected Solvent Is compound soluble in DMSO stock? Start->Solvent Assay Does it precipitate in Assay Buffer? Solvent->Assay Yes (Clear) No (Hazy/Solid) No (Hazy/Solid) Solvent->No (Hazy/Solid) No Yes (Cloudy) Yes (Cloudy) Assay->Yes (Cloudy) Yes Sonicate Action: Sonicate at 40°C for 10 mins No (Hazy/Solid)->Sonicate CheckConc Check Concentration: Is it >50mM? Sonicate->CheckConc DiluteStock Action: Dilute to 10mM CheckConc->DiluteStock Yes DilutionMethod Are you using Direct Dilution? Yes (Cloudy)->DilutionMethod Intermed Action: Switch to Intermediate Dilution (DMSO -> DMSO -> Buffer) DilutionMethod->Intermed Yes Surfactant Action: Add 0.05% Tween-20 to Buffer DilutionMethod->Surfactant No (Already doing serial)

Caption: Decision tree for isolating solubility failures. Blue nodes indicate diagnostic steps; Green nodes indicate corrective actions.

Module 4: Quantitative Solubility & Properties Data

The following table summarizes the physicochemical boundaries for this compound.

PropertyValue / StatusImplication for Experiment
CAS Number 683274-49-9 Use this for exact catalog searching.
Molecular Weight 173.57 g/mol Small molecule; rapid diffusion.
Predicted LogP ~1.5 - 2.0Moderately lipophilic. Permeable to membranes but low water solubility.
Solubility (DMSO) High (>50 mM)Excellent for stock solutions.
Solubility (Water) Low (<100 µM est.)Risk Zone. Requires carrier (DMSO) or surfactant.
pKa (Amide) ~13-14 (Neutral)pH adjustment (pH 5-9) will not significantly improve solubility.

Critical Note on pH: Unlike carboxylic acids or amines, the benzamide moiety is neutral at physiological pH. Adjusting the pH of your buffer will not protonate/deprotonate the molecule sufficiently to improve solubility. You must rely on co-solvents (DMSO) or surfactants.

Module 5: Workflow Visualization

Optimal Dilution Strategy for IC50 Determination This workflow minimizes the risk of precipitation by maintaining high solvent ratios until the final step.

DilutionWorkflow cluster_0 Safe Zone (No Water) Stock Stock Solution (100% DMSO) 10 mM Step1 Intermediate 1 (100% DMSO) 1 mM Stock->Step1 1:10 Dilution (in DMSO) Step2 Intermediate 2 (100% DMSO) 100 µM Step1->Step2 1:10 Dilution (in DMSO) Final Assay Well (1% DMSO in Buffer) 1 µM Step2->Final 1:100 Dilution (into Buffer)

Caption: The "Intermediate Dilution" workflow ensures the compound remains solvated in DMSO until the final high-dilution step, preventing shock precipitation.

References

  • Chemical Identity & CAS

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782910, this compound. Retrieved from [Link]

  • Solubility of Benzamides

    • Wang, J., et al. (2025). Solubility determination and modelling of benzamide in organic solvents. ResearchGate. Retrieved from [Link]

  • Biological Assay Optimization

    • Di, L., & Kerns, E. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. NIH/PubMed Central. Retrieved from [Link]

Sources

Removing impurities from 2-Chloro-3-fluorobenzamide crude product

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TECH-PUR-2C3F-001 Status: Active Last Updated: February 4, 2026[1]

Diagnostic Framework: Identify Your Impurity

Before initiating purification, you must identify the nature of the contamination.[1] The synthesis of 2-Chloro-3-fluorobenzamide (typically via ammonolysis of acid chloride or nitrile hydrolysis) generates specific impurity profiles.

Common Impurity Profile
Impurity TypeLikely IdentityOriginDiagnostic Sign
Acidic 2-Chloro-3-fluorobenzoic acid Hydrolysis of unreacted acid chloride; incomplete conversion.[2]TLC: Streaks near baseline (acidic eluent).[1]

H-NMR: Broad singlet >11 ppm (COOH).[1]
Neutral 2-Chloro-3-fluorobenzonitrile Incomplete hydrolysis (if starting from nitrile).[1]IR: Sharp peak ~2230 cm

(C≡N).[1]
Dimeric N-(2-chloro-3-fluorobenzoyl)benzamide Over-acylation (reaction of amide with excess acid chloride).LC-MS: Mass = [2M-NH

].[1]
Inorganic Ammonium Chloride / Salts Byproduct of ammonolysis.Ash residue; insoluble in organic solvents (EtOAc).[1]

Protocol A: Chemical Scavenging (Removing Acidic Impurities)

Target: 2-Chloro-3-fluorobenzoic acid.[1][3][4] Mechanism: pKa-driven Liquid-Liquid Extraction.[1]

The Science

The separation relies on the acidity difference between the carboxylic acid and the amide.

  • 2-Chloro-3-fluorobenzoic acid: pKa

    
     2.5–3.0 (Increased acidity due to electron-withdrawing F/Cl).[1]
    
  • This compound: pKa

    
     23 (neutral under mild basic conditions).[1]
    

By washing with a weak base (NaHCO


), the acid is deprotonated into its water-soluble carboxylate salt, while the amide remains neutral and partitions into the organic phase.[1]
Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10–15 mL per gram of crude.

    • Note: If the crude is not fully soluble, add a small amount of THF, but avoid alcohols (miscible with water).[1]

  • The Wash: Transfer to a separatory funnel. Add saturated aqueous NaHCO

    
      (1:1 volume ratio).
    
  • Equilibration: Shake vigorously for 2 minutes. Vent frequently (CO

    
     generation).
    
  • Separation: Drain the lower aqueous layer (contains the benzoate salt).[1]

  • Polishing: Wash the organic layer once with Brine (sat.[1] NaCl) to remove trapped water.

  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .[1]
  • Isolation: Filter and concentrate in vacuo.

Critical Warning: Do not use strong bases like NaOH or KOH at high temperatures or prolonged exposure.[1] While benzamides are relatively stable, electron-deficient rings (bearing F/Cl) can undergo nucleophilic aromatic substitution or hydrolysis under harsh basic conditions.[1]

Protocol B: Recrystallization (Removing Neutral/Trace Impurities)

Target: Nitriles, Dimers, and colored oxidation products.[1] Principle: Differential Solubility vs. Temperature.[1]

Solvent System Selection

For fluorinated benzamides, a mixed-solvent system is most effective.[1]

  • Solvent A (Good): Ethanol or Methanol (High solubility at boil).

  • Solvent B (Poor): Water (Low solubility at RT).[1]

Recrystallization Workflow

Recrystallization_Flow Start Crude Solid Dissolve 1. Dissolve in boiling Ethanol (Min. volume) Start->Dissolve FilterHot 2. Hot Filtration (Remove insoluble salts) Dissolve->FilterHot If particles present AddWater 3. Add hot Water dropwise until persistent turbidity Dissolve->AddWater Solution clear FilterHot->AddWater Clarify 4. Add 1-2 drops Ethanol to clear solution AddWater->Clarify Cool 5. Slow cooling to RT then 4°C Clarify->Cool Collect 6. Filtration & Wash (Cold 1:1 EtOH/H2O) Cool->Collect

Figure 1: Two-solvent recrystallization logic flow for benzamide derivatives.

Detailed Protocol
  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to boiling. Add solvent slowly until the solid just dissolves.[5]

  • Optional: If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Remove from heat.[1] While still hot, add Water dropwise.[1]

  • Stop adding water when a faint cloudiness persists.

  • Add 1–2 drops of Ethanol to make the solution clear again.

  • Allow the flask to cool to room temperature undisturbed . (Rapid cooling traps impurities).[1]

  • Cool in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filter crystals and wash with cold Ethanol/Water (1:1).

Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
"Oiling Out" (Product forms a liquid blob instead of crystals)Solution cooled too fast or solvent ratio is off.Re-heat to dissolve.[1][5][6] Add a seed crystal. Scratch the glass wall with a rod. Add slightly more Ethanol.[1]
Low Yield Too much solvent used during recrystallization.[5]Concentrate the mother liquor (filtrate) and repeat cooling to harvest a "second crop."
Melting Point Depression (MP is <140°C or range is wide)Wet crystals or persistent impurity.[7]Dry crystals in a vacuum oven at 40°C overnight. If range is >2°C, recrystallize again.[1]
Smell of Ammonia Trapped NH

gas or Ammonium salts.
The product was not washed thoroughly. Water wash during filtration usually removes this.[1]

References

  • PubChem. (2025).[1][8][9] this compound Compound Summary. National Library of Medicine. [Link]

  • MIT OpenCourseWare. (2025).[1] Two-Solvent Recrystallization Guide. Department of Chemistry. [Link]

Sources

Technical Support Center: Advanced Purification of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: F-BENZ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Fluorine Effect" in Purification

Welcome to the technical support hub for fluorinated benzamide scaffolds. If you are accessing this guide, you likely face a specific set of challenges: regioisomer co-elution , stubborn crystallinity , or hydrolysis byproducts .

Fluorine substitution is not merely a "hydrogen swap"; it fundamentally alters the physicochemical landscape of the benzamide. The high electronegativity of fluorine lowers the pKa of the amide proton (increasing acidity) and introduces a strong dipole. Furthermore, fluorinated benzamides often exhibit "suppressed disorder" in their crystal lattices, leading to higher lattice energies and lower solubility compared to their non-fluorinated analogs.

This guide moves beyond generic protocols to provide chemically grounded strategies for isolating high-purity fluorinated benzamides.

Module 1: Crystallization Strategies (Thermodynamics)

The Challenge: Fluorinated benzamides often "crash out" as amorphous solids or oils due to high lipophilicity, or conversely, form extremely stable crystals that trap impurities.

Protocol 1.1: The "Disorder Suppression" Solvent Screen

Why this works: Fluorine substitution (especially ortho) locks the benzamide into rigid planar conformations, enhancing


-stacking. You must use a solvent system that disrupts these specific F-dipole interactions.
Solvent SystemPolarity IndexApplication CaseTechnical Note
Ethanol (Abs.) 5.2General Purpose Best starting point. The H-bonding capability of EtOH disrupts the amide-amide dimers of the benzamide lattice.
n-Hexane / Acetone 0.1 / 5.1Oiling Out Issues If the compound oils out, the acetone solubilizes the dipole, while hexane acts as the antisolvent to induce slow nucleation.
Water / DMSO 9.0 / 7.2Highly Polar/Zwitterionic For benzamides with basic side chains. Heat to 80°C to dissolve, then cool very slowly (1°C/min) to prevent amorphous precipitation.
Toluene 2.4Regioisomer Cleanup Excellent for separating ortho-F isomers from para-F isomers due to differential solubility driven by internal H-bonding (intramolecular N-H...F).
Workflow Visualization: Solubility & Crystallization Logic

CrystallizationLogic Start Crude Fluorinated Benzamide CheckSol Solubility Check (Hot Ethanol) Start->CheckSol Dissolves Dissolves Completely CheckSol->Dissolves Yes Insoluble Insoluble / Oils Out CheckSol->Insoluble No Action1 Slow Cool to 4°C (1°C/min) Dissolves->Action1 Action2 Switch to Acetone/Hexane (Reflux) Insoluble->Action2 Result1 Crystalline Solid? Check Purity (19F NMR) Action1->Result1 Action2->Result1 Final Pure Compound Result1->Final >98% Pure Recycle Mother Liquor (Save for Chromatography) Result1->Recycle <95% Pure

Caption: Decision matrix for solvent selection based on initial solubility behavior, prioritizing thermodynamic stability.

Module 2: Chromatography (Kinetic Selectivity)

The Challenge: Standard C18 columns often fail to separate fluoro-regioisomers (e.g., 2-fluoro vs. 4-fluoro benzamide) because the hydrophobic surface area changes are negligible.

The Solution: Orthogonal Selectivity (PFP Phases)

You must move beyond hydrophobicity. Pentafluorophenyl (PFP) stationary phases utilize four distinct interaction mechanisms that are critical for fluorinated compounds:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts with the electron-rich benzamide ring.
  • Dipole-Dipole: Strong interaction between the C-F bonds of the analyte and the stationary phase.

  • Shape Selectivity: PFP phases are more rigid than C18 alkyl chains, discriminating between planar and twisted isomers.

  • H-Bonding: PFP can accept weak H-bonds from the amide protons.

Stationary Phase Comparison Table
FeatureC18 (Octadecyl) PFP (Pentafluorophenyl) Recommendation
Primary Mechanism Hydrophobic Interactionngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

/ Dipole / H-Bonding
Use PFP for fluorinated isomers.
Separation of Regioisomers Poor (

)
Excellent (

)
PFP separates ortho/meta/para easily.
Mobile Phase Water / MeCNWater / MeOHMeOH is preferred on PFP to preserve

-

interactions (MeCN suppresses them).
Retention Behavior Fluorine reduces retention (polar)."Fluorophilic" (Fluorine increases retention).[1]Expect elution order reversal compared to C18.[1][2]
Workflow Visualization: Column Selection Strategy

ColumnSelection Input Crude Mixture (Regioisomers Present?) Decision Isomers? Input->Decision C18 C18 Column (Standard) Decision->C18 No (Impurities are polar) PFP PFP Column (Fluorophenyl) Decision->PFP Yes (Co-eluting isomers) Method1 Mobile Phase: Water/MeCN + 0.1% FA C18->Method1 Method2 Mobile Phase: Water/MeOH + 10mM NH4OAc PFP->Method2

Caption: Logic flow for selecting stationary phases. Note the switch to Methanol for PFP columns to enhance pi-pi selectivity.

Module 3: Troubleshooting & FAQs

Q1: My regioisomers (2-F vs 4-F) are co-eluting on C18. What now?

Diagnosis: C18 relies on hydrophobicity. The hydrophobic difference between an ortho and para fluorine is negligible. Corrective Action: Switch to a PFP (Pentafluorophenyl) column .[1][3]

  • Mechanism:[1][4][3][5] The ortho-fluoro isomer often forms an intramolecular H-bond with the amide N-H, creating a planar "pseudo-ring." The para-isomer cannot do this. The rigid PFP phase discriminates based on this shape difference and the specific dipole moments.

  • Protocol: Use Methanol/Water instead of Acetonitrile. Acetonitrile has a dipole that interferes with the PFP-analyte interaction.

Q2: I see "tailing" peaks for my benzamide. Is the column dead?

Diagnosis: Likely secondary interactions between the amide nitrogen and residual silanols on the silica surface. Corrective Action:

  • pH Control: Ensure your mobile phase pH is low (pH ~2-3) using Formic Acid (0.1%) to protonate silanols, OR

  • Buffer: Add Ammonium Formate (10-20 mM) . The ammonium ions compete for the silanol sites, sharpening the peak.

Q3: How do I verify purity? 1H NMR is messy in the aromatic region.

Diagnosis: Aromatic protons of benzamides often overlap heavily, making quantitative integration difficult. Corrective Action: Use 19F qNMR (Quantitative Fluorine NMR) .

  • Advantage:[1][5][6][7][8] 19F signals are sharp and span a massive chemical shift range (~300 ppm). Impurities usually appear as distinct peaks far from the product.

  • Protocol:

    • Relaxation Delay (D1): Set to >20 seconds . Fluorine nuclei have long T1 relaxation times. If D1 is too short, integration will be inaccurate.

    • Internal Standard: Use

      
      -trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid (traceable standards).
      
Q4: My compound is insoluble in the mobile phase (Water/MeCN).

Diagnosis: Fluorination significantly increases lipophilicity and lattice energy. Corrective Action:

  • Dissolution: Dissolve the sample in DMSO or DMF (keep injection volume <5% of column volume to prevent peak distortion).

  • Solid Load: Adsorb the crude material onto C18-bonded silica or Celite , dry it, and use a solid-loading cartridge. This prevents precipitation at the head of the column.

References

  • Regalado, E. L., et al. (2014).[1] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Braun, D. E., et al. (2016). "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Crystal Growth & Design.

  • Sigma-Aldrich (Merck). "Certified Reference Materials for 19F NMR." Technical Review.

  • Mac-Mod Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." Technical Note.

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note.

Sources

Technical Support Hub: 2-Chloro-3-fluorobenzamide Synthesis & Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Chloro-3-fluorobenzamide (CAS: 443-85-6) . This guide addresses the specific impurity profiles and reaction failures encountered during the synthesis and handling of this key pharmaceutical intermediate.

Unlike generic benzamides, the 2-chloro-3-fluoro substitution pattern introduces unique electronic effects. The ortho-chloro group provides steric hindrance and electronic activation, while the meta-fluoro group influences solubility and metabolic stability. These features dictate specific byproduct pathways that differ from standard benzamide chemistry.

Module 1: The "Over-Run" (Hydrolysis Pathway)

Context: Users synthesizing the amide via the hydrolysis of 2-chloro-3-fluorobenzonitrile .

The Issue: High Acid Content

Users frequently report failing specification due to >0.5% 2-chloro-3-fluorobenzoic acid .

Mechanism: The hydrolysis of the nitrile proceeds through an imidate intermediate. Under basic conditions (


), the reaction should stop at the amide. However, if the exotherm is uncontrolled or the reaction time is prolonged, the amide further hydrolyzes to the thermodynamic sink: the carboxylic acid.
Troubleshooting Protocol

Q: Why does my HPLC show a split peak or a fronting shoulder? A: This is likely the carboxylic acid co-eluting or preceding the amide. The acid is more polar (at neutral/basic pH) and will elute earlier on Reverse Phase (RP) columns.

ParameterRecommended SettingTechnical Rationale
Reagent

(1.05 eq) /

Excess base catalyzes the second hydrolysis step (Amide

Acid). Keep stoichiometry tight.
Temperature

Above

, the rate of amide hydrolysis (

) becomes competitive with nitrile hydrolysis (

).
Quench

(cold)
Immediate destruction of residual peroxide stops the oxidative hydrolysis mechanism.
Pathway Visualization

HydrolysisPathway Nitrile 2-Cl-3-F-Benzonitrile (Starting Material) Imidate Imidate Intermediate (Transient) Nitrile->Imidate NaOH / H2O2 Amide 2-Cl-3-F-Benzamide (Target Product) Imidate->Amide Fast Acid 2-Cl-3-F-Benzoic Acid (Primary Impurity) Amide->Acid Over-reaction (High T / Excess Base)

Figure 1: Stepwise hydrolysis pathway showing the critical control point at the Amide stage to prevent Acid formation.

Module 2: The "Stubborn" Halogen (Amidation Pathway)

Context: Users synthesizing the amide via 2-chloro-3-fluorobenzoyl chloride .

The Issue: Nucleophilic Aromatic Substitution ( )

Q: I see a mass shift of -19 or -35 in my LC-MS. What happened? A: You have likely displaced a halogen with your amine source (ammonia).

While fluoroarenes are generally stable, the 2-chloro position is ortho to the electron-withdrawing carbonyl group. In the presence of high pressure ammonia (or liquid ammonia) and heat, the carbonyl activates the ring, allowing ammonia to displace the chlorine (or less likely, the meta-fluorine).

  • Impurity A (

    
    ):  2-Amino-3-fluorobenzamide. (Caused by displacement of the activated ortho-Cl).
    
  • Impurity B (

    
    ):  2-Chloro-3-aminobenzamide. (Rare: Fluorine is a better leaving group, but it is meta to the activating carbonyl, making it electronically less favorable for displacement than the ortho-Cl).
    
Prevention Protocol
  • Temperature Control: Maintain amidation temperature

    
     during ammonia addition.
    
  • Solvent Choice: Use non-polar solvents (DCM, Toluene) rather than polar aprotic solvents (DMF, DMSO), which stabilize the Meisenheimer complex intermediate and accelerate

    
     side reactions [1].
    

Module 3: Analytical Fingerprinting

Context: Quality Control (QC) validation.

HPLC Method Parameters

To separate the Amide from the Acid and potential Isomers, a standard C18 gradient is insufficient due to the close structural similarity.

ComponentSpecification
Column Phenyl-Hexyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the acid impurity, improving retention)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 min
Detection UV @ 220 nm (Amide absorbs strongly here; Acid has a shift)
Troubleshooting Decision Tree

Troubleshooting Start Unknown Impurity Detected RT Check Retention Time (RT) Start->RT Early Elutes Before Main Peak RT->Early Polar Late Elutes After Main Peak RT->Late Non-Polar AcidCheck Is it acidic? (Peak shifts with pH change?) Early->AcidCheck DimerCheck Check MS for [2M+H]+ Late->DimerCheck Conclusion2 Impurity: Nitrile Precursor (Incomplete Rxn) Late->Conclusion2 Matches SM RT Conclusion1 Impurity: 2-Cl-3-F-Benzoic Acid (Hydrolysis Byproduct) AcidCheck->Conclusion1 Yes Conclusion3 Impurity: Benzoyl Dimer (Coupling Agent Artifact) DimerCheck->Conclusion3 Mass = 2x - H2O

Figure 2: Diagnostic logic flow for identifying common impurities based on chromatographic behavior.

FAQs

Q: Can I use thionyl chloride (


) to make the acid chloride intermediate? 
A:  Yes, but you must remove all traces of 

before adding ammonia. Residual thionyl chloride reacts with ammonia to form sulfinyl amines and sulfur dioxide, which can contaminate the product and lower yield. Vacuum distillation or azeotropic removal with toluene is required [2].

Q: Why is my product turning pink/brown upon storage? A: This indicates aniline impurities. If you used a route involving aniline diazotization (e.g., Sandmeyer reaction to install the Cl or F), trace diazo tars or unreacted anilines oxidize over time. Recrystallization from Ethanol/Water (80:20) is effective for removing these color bodies [3].

Q: Is the 3-Fluoro group stable to basic workup? A: Generally, yes. The C-F bond is strong. However, prolonged boiling in strong caustic (


) can lead to hydrolysis of the amide and potential slow displacement of the fluorine to form a phenol derivative (2-chloro-3-hydroxybenzoic acid), though this requires extreme forcing conditions [4].

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products. University College Cork / ACS. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Mechanism and Reactivity. Chemistry LibreTexts. Available at: [Link]

Technical Support Center: Strategies for 2-Chloro-3-fluorobenzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the sterically hindered and electronically challenging substrate, 2-chloro-3-fluorobenzamide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its cross-coupling reactions. Our goal is to equip you with the knowledge to overcome common hurdles and achieve successful synthesis of your target molecules.

Understanding the Challenge: The Nature of this compound

The primary difficulty in utilizing this compound in cross-coupling reactions arises from a combination of steric and electronic factors. The ortho-chloro and meta-fluoro substituents, along with the adjacent benzamide group, create a sterically congested environment around the reactive carbon-chlorine bond. This steric hindrance can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even preventing the crucial oxidative addition step in the catalytic cycle.

Furthermore, the electron-withdrawing nature of the chloro, fluoro, and benzamide functionalities deactivates the aryl ring, making the C-Cl bond stronger and less susceptible to cleavage by the palladium(0) catalyst.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound consistently failing or giving low yields?

A1: Low yields or reaction failure with this substrate are commonly due to significant steric hindrance from the ortho-chloro and adjacent benzamide groups, which impedes the oxidative addition of the palladium catalyst. Additionally, the electron-deficient nature of the aromatic ring makes the C-Cl bond more difficult to activate.

Q2: What is the first parameter I should adjust when a reaction is not working?

A2: The choice of ligand is the most critical parameter. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary to promote the reaction. These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination. Consider switching to ligands specifically designed for challenging couplings, such as biaryl phosphine ligands.

Q3: Can the benzamide functional group itself interfere with the catalytic cycle?

A3: Yes, the amide functionality can potentially coordinate to the palladium center, leading to catalyst inhibition. This is another reason why the selection of a suitable ligand is crucial, as the ligand can help prevent unwanted coordination of the substrate's functional groups. In some cases, the amide can act as a directing group, which can be either beneficial or detrimental depending on the desired outcome.

Q4: Is microwave irradiation a viable option for promoting these difficult couplings?

A4: Absolutely. Microwave heating can be highly effective in overcoming the high activation energy barriers associated with sterically hindered substrates.[1][2] The rapid and efficient heating provided by microwaves can significantly reduce reaction times and improve yields where conventional heating fails.

Q5: Which coupling reaction is generally most suitable for this type of substrate?

A5: While the "best" reaction depends on the desired product, Suzuki-Miyaura couplings are often a good starting point due to their general robustness and tolerance for a wide range of functional groups.[3][4] Buchwald-Hartwig aminations and Sonogashira couplings are also feasible but may require more specific catalyst systems and optimization.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: Starting material remains largely unreacted, with minimal product formation.

Possible Causes & Solutions:

  • Inadequate Catalyst Activity: The chosen palladium precatalyst and ligand combination may not be active enough to overcome the steric and electronic challenges.

    • Solution: Switch to a more robust catalyst system. Consider using palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the precatalyst in combination with bulky, electron-rich phosphine ligands.

  • Suboptimal Ligand Choice: The ligand may not be sterically demanding enough to promote reductive elimination or electron-rich enough to facilitate oxidative addition.

    • Solution: Employ ligands specifically designed for sterically hindered substrates.

  • Incorrect Base: The base may not be strong enough to facilitate the transmetalation step effectively.

    • Solution: Screen a variety of bases. Strong inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[5] In some cases, organic bases like triethylamine (TEA) may be suitable.[6]

  • Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier.

    • Solution: Increase the reaction temperature. If conventional heating is ineffective, consider using microwave irradiation to access higher temperatures safely and rapidly.[2]

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Symptoms: The desired aminated product is formed in low quantities, often with significant amounts of starting material remaining.

Possible Causes & Solutions:

  • Catalyst Inhibition: The amine coupling partner or the benzamide group on the substrate may be coordinating to the palladium center and inhibiting catalysis.

    • Solution: Utilize a ligand that forms a highly stable complex with palladium, preventing unwanted side reactions. Bulky biaryl phosphine ligands are often effective in this regard.

  • Weak Base: The base is crucial for deprotonating the amine and facilitating the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.

    • Solution: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred.

Issue 3: Homocoupling and Other Side Reactions in Sonogashira Coupling

Symptoms: Formation of alkyne dimers (Glaser coupling) and other undesired byproducts, with low yield of the target cross-coupled product.

Possible Causes & Solutions:

  • Copper Co-catalyst Issues: The presence of a copper(I) co-catalyst, traditionally used in Sonogashira reactions, can promote the homocoupling of terminal alkynes.

    • Solution: Consider a copper-free Sonogashira protocol. Many modern methods utilize specific palladium/phosphine catalyst systems that do not require a copper co-catalyst.[8]

  • Base and Solvent Choice: The reaction conditions can influence the relative rates of cross-coupling and homocoupling.

    • Solution: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used and can also serve as the solvent. Careful optimization of the base and solvent system is often necessary.

  • Oxygen Sensitivity: The reaction can be sensitive to atmospheric oxygen, which can lead to oxidative homocoupling.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used.

  • A suitable phosphine ligand (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous 1,4-dioxane/water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane/water mixture.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining solvent to the reaction vessel.

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • A suitable phosphine ligand (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a dry reaction vessel.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound and the amine.

  • Seal the vessel and heat to 110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Copper-Free Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • A suitable phosphine ligand (4 mol%)

  • Triethylamine (TEA) (3 equivalents)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, PdCl₂, and the phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, TEA, and the terminal alkyne.

  • Heat the reaction to 80-120 °C (conventional or microwave heating).

  • Monitor the reaction progress.

  • Upon completion, cool to room temperature and dilute with water.

  • Extract the product, wash the organic layers, dry, and concentrate.

  • Purify by column chromatography.

Data Presentation

Table 1: Recommended Catalyst Systems for Coupling this compound

Coupling ReactionPalladium PrecatalystRecommended LigandsTypical BaseSolvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphinesK₂CO₃, Cs₂CO₃, K₃PO₄Dioxane/H₂O, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Bulky biaryl phosphinesNaOtBu, LHMDSToluene, Dioxane
Sonogashira (Cu-free) PdCl₂, Pd(PPh₃)₄PPh₃, Buchwald ligandsTEA, DIPEADMF, NMP, Toluene

Visualizing the Process

The Challenge of Steric Hindrance

Steric_Hindrance Steric crowding around the C-Cl bond. cluster_substrate This compound Aryl-Cl C-Cl Pd(0)L2 Pd(0)L2 Ortho-Cl Cl Ortho-Cl->Aryl-Cl Meta-F F Amide C(O)NH2 Amide->Aryl-Cl Pd(0)L2->Aryl-Cl   Approach hindered

Caption: Steric hindrance from ortho-substituents impeding catalyst approach.

Decision Workflow for Catalyst Selection

Catalyst_Selection start Reaction Failure with Standard Conditions ligand Change Ligand: Use Bulky, Electron-Rich Phosphine Ligand start->ligand Initial Step base Optimize Base: Screen Stronger Inorganic or Non-nucleophilic Organic Bases ligand->base If still low yield success Successful Coupling ligand->success May be sufficient temp Increase Temperature: Consider Microwave Irradiation base->temp If reaction is slow base->success Can resolve issue temp->success Leads to

Caption: Troubleshooting workflow for challenging cross-coupling reactions.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • J. C. V. Koubachi, et al. (2021). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. [Link]

  • C. -H. Liu, et al. (2012). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Tetrahedron. [Link]

  • S. R. S. S. K. A. T. Depennuru, et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Omega. [Link]

  • T. Dabrova, et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • M. T. T. Nguyen, et al. (2021). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • ResearchGate. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]

  • J. D. R. D. P. G. Gonzalez, et al. (2019). Overcoming challenges in the palladium-catalyzed synthesis of electron deficient ortho-substituted aryl acetonitriles. Organic & Biomolecular Chemistry. [Link]

  • J. G. L. L. F. S. Junior, et al. (2007). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. The Journal of Organic Chemistry. [Link]

  • MDPI. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • A. A. O. B. M. A. A. A. A. Gibel, et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • A. F. Littke & G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • F. M. G. de la F. M. G. de la Cruz, et al. (2020). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ACS Publications. (2004). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. [Link]

  • D. A. Petrone, et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • G. M. D. G. M. D. Deng, et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reaction catalyzed by Pd/PVP. [Link]

  • National Institutes of Health. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2002). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • National Institutes of Health. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. [Link]

  • ChemRxiv. (2023). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. [Link]

  • Journal of the American Chemical Society. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]

  • ACS Publications. (2005). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • YouTube. (2021). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. [Link]

  • National Institutes of Health. (2009). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

  • PubMed. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. [Link]

  • Dalton Transactions. (2020). Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. [Link]

  • Chemical Society Reviews. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • The Knowles Group. (n.d.). Oxidative addition of transition metal centers to unactivated C–N single bonds. [Link]

  • ACS Publications. (2016). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. [Link]

  • PubMed. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-N, C-O, and C-C bond formation. [Link]

  • ResearchGate. (2020). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. [Link]

  • PubMed. (2005). Sonogashira cross-couplings of ynamides. Syntheses of urethane- and sulfonamide-terminated conjugated phenylacetylenic systems. [Link]

  • Organic Chemistry Portal. (n.d.). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water. [Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluorobenzamide (CAS: 845866-79-7) is a critical halogenated intermediate often encountered in the synthesis of poly-pharmacological agents and agrochemicals. Its structural specificity—defined by the ortho-chloro and meta-fluoro substitution pattern—presents unique mass spectrometric challenges compared to its isomers (e.g., 2-chloro-6-fluorobenzamide).

This guide provides an in-depth analysis of its fragmentation behavior under Electrospray Ionization (ESI), offering a definitive protocol for its identification and differentiation from isobaric impurities.

Experimental Specifications & Methodology

To ensure reproducibility, the following LC-MS/MS conditions are recommended. These parameters are optimized to stabilize the amide functionality while promoting informative fragmentation.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is crucial to observe both the survivor ion and the deep fragmentation products.

  • Target Ion: m/z 174.0 (35-Cl isotope) and m/z 176.0 (37-Cl isotope).

Fragmentation Mechanism & Pathway Analysis[1][2][3]

The fragmentation of this compound is governed by the stability of the acylium ion and the "ortho effect" exerted by the chlorine atom.

Primary Ionization

In ESI(+), the molecule readily protonates at the amide oxygen/nitrogen, yielding the precursor ion [M+H]+ at m/z 174.01 (monoisotopic).

  • Isotopic Signature: A distinct 3:1 ratio at m/z 174:176 confirms the presence of a single Chlorine atom.[1]

Fragmentation Channel 1: The Amide Loss (Dominant)

The most abundant transition is the neutral loss of ammonia (NH3, 17 Da).

  • Mechanism: Proton transfer from the nitrogen to the leaving ammonia creates a resonance-stabilized acylium ion.

  • Transition: m/z 174 → 157 (2-chloro-3-fluorobenzoyl cation).[1]

Fragmentation Channel 2: Carbonyl Ejection

The acylium ion is metastable and undergoes decarbonylation (loss of CO, 28 Da) under higher collision energies.

  • Transition: m/z 157 → 129 (2-chloro-3-fluorophenyl cation).[1]

  • Significance: This phenyl cation is highly diagnostic.[1] The stability of this ion is modulated by the electron-withdrawing fluorine at the meta position relative to the cation charge.

Fragmentation Channel 3: Halogen Scrambling (Minor)

Unlike bromo- or iodo- analogs, the C-Cl and C-F bonds are relatively strong. However, at high CE (>40 eV), loss of the chlorine radical (Cl•) or HCl can be observed from the phenyl cation.[1]

  • Transition: m/z 129 → 93/94 (Fluorophenyl cation/radical).[1]

Visualization: Fragmentation Pathway

The following diagram illustrates the stepwise degradation of the molecule, highlighting the critical mass transitions used for MRM (Multiple Reaction Monitoring) method development.

FragmentationPathway cluster_legend Key Interactions MH Precursor Ion [M+H]+ m/z 174 (100%) m/z 176 (33%) Acylium Acylium Ion [Ph-CO]+ m/z 157 MH->Acylium - NH3 (17 Da) Primary Transition Phenyl Phenyl Cation [Ph]+ m/z 129 Acylium->Phenyl - CO (28 Da) Secondary Transition Benzyne Fluorobenzyne/Fragment m/z 93 Phenyl->Benzyne - HCl (36 Da) High Energy Only Note1 The 2-Cl substituent sterically influences the amide bond rotation, facilitating NH3 loss.

Figure 1: Proposed ESI+ fragmentation pathway for this compound showing the sequential loss of Ammonia and Carbon Monoxide.

Comparative Analysis: Isomer Differentiation

Distinguishing this compound from its isomers (e.g., 2-Chloro-6-fluorobenzamide) is a common analytical hurdle. While their fragment masses are identical, their abundances and retention times differ due to steric and electronic effects.[1]

Table 1: Isomer Differentiation Matrix
FeatureThis compound (Target)2-Chloro-6-fluorobenzamide (Isomer)Differentiation Logic
Steric Environment Ortho-Cl only.Di-ortho (Cl and F).[1]The 2,6-isomer is more sterically crowded, twisting the amide out of plane.
Fragmentation Efficiency High conversion to m/z 157.[1]Very High conversion to m/z 157.Steric relief drives the loss of NH3 faster in the 2,6-isomer [1].
Acylium Stability Moderate.[1]Lower.The 2,6-acylium ion is less stable due to dual repulsion, promoting faster CO loss (m/z 129).
Retention Time (C18) Later eluting (typically).[1]Earlier eluting.[1]The 2,6-isomer is more polar due to the twisted amide exposing the dipole [2].
Differentiation Workflow

To confidently identify the 3-fluoro isomer:

  • Monitor Ratio: Calculate the ratio of m/z 157 / m/z 129. The 2,6-isomer often shows a lower ratio (more m/z 129) due to the instability of the di-ortho substituted acylium ion.

  • Chromatography: Use a slow gradient. The 2,6-isomer typically elutes before the 2,3-isomer on C18 columns due to reduced planar conjugation increasing effective polarity.

Detailed Experimental Protocol

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Note: Avoid using pure water as the diluent to prevent precipitation of the hydrophobic benzamide.

Step 2: MS Tuning (Auto-optimization)
  • Infuse the working standard at 10 µL/min.

  • Observe m/z 174.0.[1]

  • Adjust Fragmentor Voltage (typically 80-120 V) to maximize the precursor without inducing in-source fragmentation.[1]

Step 3: Data Acquisition
  • Perform a Product Ion Scan (MS2) of m/z 174.0.[1]

  • Set Collision Energies at 10, 20, and 40 eV.[1]

  • Acceptance Criteria:

    • At 10 eV: Base peak should be m/z 174 or 157.[1]

    • At 20 eV: Base peak should be m/z 157 (Acylium).[1]

    • At 40 eV: Significant presence of m/z 129 (Phenyl cation).[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text establishing the mechanism of amide fragmentation and ortho-effects).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 517842, 3-Chloro-2-fluorobenzamide (Isomer Comparison Data). Retrieved February 4, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (2025).[1] 2-Chlorobenzamide Mass Spectrum. (Base structure fragmentation validation). Retrieved from [Link]

Sources

Comparative FTIR Analysis Guide: 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 2-Chloro-3-fluorobenzamide (CAS: 683274-49-9). It is designed for analytical chemists and process development scientists requiring robust identification protocols and reaction monitoring strategies.

Compound: this compound CAS Number: 683274-49-9 Molecular Formula: C₇H₅ClFNO Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)

Executive Summary

Fourier Transform Infrared (FTIR) spectroscopy is the primary orthogonal technique for validating the identity of this compound during synthesis. This guide focuses on distinguishing the target molecule from its precursor (2-Chloro-3-fluorobenzoic acid) and its regioisomers (e.g., 2-Chloro-4-fluorobenzamide) .

The presence of electron-withdrawing halogen atoms (Cl at C2, F at C3) exerts a measurable inductive effect on the amide carbonyl, shifting the Amide I band to higher frequencies compared to unsubstituted benzamide.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following protocols are recommended.

Sample Preparation[1][2][3]
  • Primary Method (Quantitative/Reference): KBr Pellet

    • Ratio: 1.5 mg sample to 250 mg spectroscopic grade KBr.

    • Protocol: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect scattering. Press at 8-10 tons for 2 minutes to form a transparent disc.

    • Advantage: Eliminates optical contact issues common with solid amides.

  • Secondary Method (Routine QC): Diamond ATR

    • Protocol: Apply high pressure to ensure intimate contact between the crystal and the rigid crystalline lattice of the benzamide.

    • Correction: Apply ATR correction algorithms (n ~ 1.5) if comparing directly to transmission libraries.

Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Sufficient for resolving Amide I/II bands).

  • Scans: 32 (Routine) or 64 (High S/N).

  • Range: 4000–400 cm⁻¹.

Spectral Characterization (Assignment Table)

The following table details the characteristic vibrational modes. Note the specific influence of the ortho-chloro and meta-fluoro substituents.

Region (cm⁻¹)IntensityAssignmentTechnical Commentary
3380 - 3420 Strong, Sharpν(NH) AsymmetricCharacteristic primary amide doublet. Higher frequency due to electron-withdrawing F/Cl reducing N lone pair availability.
3160 - 3200 Strong, Sharpν(NH) SymmetricSecond band of the doublet. Validates -NH₂ group integrity.
1665 - 1685 StrongAmide I (ν C=O)Critical Identifier. Shifted +10-15 cm⁻¹ higher than unsubstituted benzamide (1655 cm⁻¹) due to the inductive effect of the 2-Cl and 3-F atoms.
1600 - 1625 MediumAmide II (δ NH₂)Scissoring vibration of the NH₂ group. Often overlaps with aromatic ring breathing modes.
1580 - 1600 Mediumν(C=C) AromaticRing skeletal vibrations. Intensity enhanced by the polarity of C-F/C-Cl bonds.
1230 - 1260 Strongν(C-F) Aryl-FDiagnostic Marker. Strong, broad band distinct from non-fluorinated analogues.
1040 - 1080 Medium/Strongν(C-Cl) Aryl-ClMixed mode vibration. Often appears as a doublet or shoulder in the fingerprint region.
740 - 780 Strongδ(C-H) Out-of-Plane1,2,3-trisubstituted benzene pattern. Critical for distinguishing from para-substituted isomers.

Comparative Analysis

Scenario A: Reaction Monitoring (Synthesis from Acid)

The most common synthesis involves converting 2-Chloro-3-fluorobenzoic acid (CAS: 102940-86-3) to the amide via an acid chloride intermediate. FTIR is ideal for monitoring this conversion.

  • Precursor Signal (Acid):

    • Broad O-H Stretch: 2500–3300 cm⁻¹ (Very broad, "hump" shape).

    • Carbonyl (Acid): ~1690–1710 cm⁻¹ (Dimer form).

  • Target Signal (Amide):

    • Sharp N-H Doublet: 3180/3400 cm⁻¹ (Replaces the broad OH).

    • Carbonyl (Amide): ~1670 cm⁻¹ (Sharp, distinct shift from acid).

  • Completion Criteria: Complete disappearance of the broad O-H region and the emergence of the discrete N-H doublet.

Scenario B: Isomeric Differentiation

Distinguishing This compound from 2-Chloro-4-fluorobenzamide requires analysis of the fingerprint region (600–900 cm⁻¹).

  • 2-Chloro-3-fluoro (Target): 1,2,3-substitution pattern typically yields a strong bending mode near 760–780 cm⁻¹ .

  • 2-Chloro-4-fluoro (Isomer): 1,2,4-substitution pattern typically yields two bands near 800–860 cm⁻¹ (isolated H) and ~880 cm⁻¹ .

Workflow Visualization

The following diagram outlines the logical decision tree for validating the product using FTIR data.

FTIR_Validation_Workflow Start Crude Product Isolated Check_OH Check 2500-3300 cm⁻¹ Is Broad OH Present? Start->Check_OH Fail_Acid FAIL: Residual Benzoic Acid (Recrystallize) Check_OH->Fail_Acid Yes (Broad Band) Check_NH Check 3100-3450 cm⁻¹ Are Sharp NH Doublets Visible? Check_OH->Check_NH No (Flat Baseline) Fail_Inter FAIL: Incomplete Amination Check_NH->Fail_Inter No Check_FP Check Fingerprint (700-900 cm⁻¹) Matches 1,2,3-Subst. Pattern? Check_NH->Check_FP Yes Fail_Iso FAIL: Wrong Isomer (Check Starting Material) Check_FP->Fail_Iso No (Pattern Mismatch) Pass PASS: Identity Confirmed This compound Check_FP->Pass Yes (Match)

Figure 1: FTIR Quality Control Decision Tree for this compound synthesis.

References

  • National Institute of Standards and Technology (NIST). (2025). Infrared Spectrum of Benzoic Acid Derivatives (Comparative Data). NIST Chemistry WebBook, SRD 69. Retrieved February 4, 2026, from [Link]

  • Barth, A. (2007). Infrared spectroscopy of proteins and amides. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. (Cited for Amide I/II theoretical assignments).

Validating Purity of 2-Chloro-3-fluorobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, scientifically grounded approach to validating the purity of 2-Chloro-3-fluorobenzamide (CAS: 66073-54-9 / Custom Synthesis) reference standards. It moves beyond basic Certificates of Analysis (CoA) to establish a self-validating system for critical pharmaceutical intermediates.

Introduction: The Cost of "Assumed" Purity

In drug development, this compound is a high-value pharmacophore, often used as a scaffold for kinase inhibitors and antipsychotic agents. A common pitfall in analytical chemistry is equating HPLC Area% with True Mass Purity .

Commercial "98%" reagents often contain significant non-UV active impurities (inorganic salts, moisture, residual solvents) that HPLC-UV misses entirely. For a Reference Standard (RS), this discrepancy is fatal. If your RS is actually 92% pure but you calculate as 100%, every subsequent potency assay in your pipeline will be biased by 8%.

This guide compares three validation methodologies:

  • The Gold Standard: Mass Balance Approach (HPLC + KF + ROI + GC-HS).

  • The Modern Primary: Quantitative NMR (qNMR).[1][2][3]

  • The Routine Screen: HPLC-UV Area Normalization.

Comparative Analysis of Methodologies

The following table contrasts the three dominant approaches for assigning potency to a benzamide reference standard.

FeatureMethod A: Mass Balance (Gold Standard)Method B: qNMR (Modern Primary)Method C: HPLC Area% (Routine Screen)
Principle

Molar ratio vs. NIST-traceable Internal StandardRelative peak area integration (UV response)
Accuracy Highest (

)
High (

)
Low (Assumes equal response factors)
Blind Spots None (if all orthogonal methods are used)Exchangeable protons; Overlapping peaksNon-UV impurities (Water, Salts); Response factor bias
Sample Req. High (>100 mg for all tests)Low (~10-20 mg)Minimal (<1 mg)
Throughput Low (3-5 days)High (1 hour)High (30 mins)
Verdict Required for Primary Reference Standard Certification Best for "In-House" Working Standard Assignment Only for monitoring reaction completion
Expert Insight: Why qNMR Wins for In-House Validation

While Mass Balance is required for regulatory filing of a Primary Standard, qNMR is the superior choice for rapid in-house validation. This compound has a distinct aromatic signature. By using a traceably pure internal standard (e.g., Maleic Acid or TCNB), you can determine the absolute mass purity in a single experiment, bypassing the need for Karl Fischer or TGA.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: To define organic impurity profile and chromatographic purity.

Causality of Conditions:

  • Column: A C18 column is selected for its hydrophobicity, capable of separating the halogenated benzamide from its likely hydrolytic degradant (2-Chloro-3-fluorobenzoic acid).

  • Mobile Phase: Acidic modification (0.1% H3PO4) suppresses the ionization of the amide and potential acidic impurities, sharpening peak shapes.

Method Parameters:

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
    .
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-20 min: 5%

      
       90% B (Linear gradient)
      
    • 20-25 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 230 nm (Benzamide absorption max) and 210 nm (Universal aromatic).

  • Temperature: 30°C.

Acceptance Criteria:

  • Main peak retention time (RT) ~12-14 min.

  • Resolution (

    
    ) > 2.0 between Main Peak and nearest impurity (likely the benzoic acid derivative).
    
Protocol B: Quantitative NMR (qNMR)

Purpose: To determine absolute mass purity (Assay).

Causality of Conditions:

  • Internal Standard (IS): Maleic Acid (Singlet at

    
     6.3 ppm) is chosen because it does not overlap with the aromatic region of this compound (
    
    
    
    7.2 - 7.8 ppm) and is non-hygroscopic.
  • Relaxation Delay (

    
    ):  Set to 60s (
    
    
    
    ) to ensure complete magnetization recovery for accurate integration.

Workflow:

  • Weighing: Accurately weigh

    
     mg of This compound  and 
    
    
    
    mg of Maleic Acid (TraceCERT®) into the same vial. Record weights to 0.001 mg precision.
  • Solvation: Dissolve in 0.8 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the amide).

  • Acquisition:

    • Pulse:

      
      .
      
    • Scans: 16 or 32.

    • Relaxation Delay (

      
      ): 60 seconds.
      
    • Spectral Width: -2 to 14 ppm.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.3) and the non-exchangeable aromatic protons of the benzamide (
    
    
    
    7.2-7.8 range). Do not integrate the broad amide NH2 protons.

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (Maleic acid=2; Benzamide aromatic=3)
    
  • 
    : Molecular weight[5][6]
    
  • 
    : Mass weighed
    

Data Interpretation & Validation Logic

The following table illustrates a typical scenario where methods diverge, highlighting why the "Gold Standard" or qNMR is necessary.

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.4% (Area %)94.2% (w/w)Discrepancy: 5.2%
Source of Error Invisible to UVDetected by MassThe sample contains ~5% inorganic salts or residual solvents (e.g., trapped DCM/EtOAc) that HPLC missed.
Action REJECT as Primary StdACCEPT with assigned potency of 94.2%Use the qNMR value for all stoichiometric calculations in synthesis or bioassay.

Decision Workflow (Visualization)

The following diagram illustrates the logical decision tree for validating a new batch of reference material.

ValidationWorkflow Start Receive this compound Candidate Material Step1 1. Rapid Screen: HPLC-UV (Protocol A) Start->Step1 Decision1 Purity > 98% (Area%)? Step1->Decision1 Reject REJECT / Recrystallize Decision1->Reject No Step2 2. Determine Absolute Purity (Choose Path) Decision1->Step2 Yes PathA Path A: qNMR (Protocol B) (Fast, Low Sample Req) Step2->PathA PathB Path B: Mass Balance (HPLC + KF + TGA + ROI) Step2->PathB Compare Compare Results Is qNMR within ±1.0% of Mass Balance? PathA->Compare Optional Cross-Check Final CERTIFY Reference Standard Assign Purity Value PathA->Final Routine Use PathB->Compare PathB->Final Regulatory Submission

Caption: Decision tree for selecting the appropriate validation pathway based on the intended use of the reference standard.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[7] Available at: [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry 57.22 (2014): 9220-9231. Available at: [Link]

  • Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: current status and future prospects." Trends in Analytical Chemistry 35 (2012): 5-26. Available at: [Link]

Sources

UV-Vis absorption maxima for 2-Chloro-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the UV-Vis absorption profile for 2-Chloro-3-fluorobenzamide , analyzing its spectral characteristics against established structural analogues.[1][2]

Comparative Analysis & Experimental Guide

Executive Summary

This compound (CAS: 445300-80-9 / Note: Isomer specific CAS may vary; often derived from 2-chloro-3-fluorobenzoic acid CAS 102940-86-3) is a critical intermediate in the synthesis of poly-functionalized pharmaceutical scaffolds.[1] Unlike simple benzamide, the presence of vicinal halogen substituents (Chlorine at C2, Fluorine at C3) introduces unique electronic and steric perturbations that alter its electromagnetic radiation absorption.[2][3]

This guide defines the expected UV-Vis absorption maxima (


)  by synthesizing experimental data from direct structural analogues (Benzamide, 2-Chlorobenzamide) and applying substituent-shift theory. It is designed to assist analysts in method development for purity assessment and identity confirmation.[2][3]

Spectral Characteristics & Comparative Data

The UV-Vis spectrum of benzamides typically exhibits two primary bands arising from


 transitions (E-band) and 

transitions (B-band).[3] The table below contrasts the baseline benzamide spectrum with the halogenated target.
Table 1: Comparative Absorption Maxima ( )

Solvent: Methanol (MeOH) | Concentration:


 M[3]
CompoundStructurePrimary Band (

)
Secondary Band (

)
Electronic Influence
Benzamide (Ref Std)

224 nm 270 nm (shoulder)Baseline chromophore.
2-Chlorobenzamide 2-Cl-Subst.228 nm 274 nm Bathochromic Shift: Cl lone pairs (+M) extend conjugation.[1][3] Hypochromic Effect: Ortho-Cl causes steric twist, reducing planarity.
3-Fluorobenzamide 3-F-Subst.226 nm 272 nm Minor Red Shift: F has strong -I (inductive) but +M (mesomeric) effect.[1][3] Meta position minimizes steric interference.[2]
This compound Target 229 - 232 nm (Predicted)275 - 278 nm (Predicted)Cumulative Effect: The 2-Cl drives the bathochromic shift and steric twist; the 3-F adds electron density via resonance without significant additional steric strain.

Note on Data Source: Values for Benzamide and 2-Chlorobenzamide are based on experimental literature averages. Values for this compound are derived using Woodward-Fieser rules modified for benzene derivatives, accounting for the auxochromic contributions of Cl (


 nm) and F (negligible/minor shift) and the steric "ortho effect."

Technical Analysis: Substituent Effects

Understanding why the peaks shift is crucial for interpreting data from impure samples.

Mechanism of Spectral Shift
  • The Ortho-Effect (Steric Inhibition of Resonance): The Chlorine atom at the 2-position is bulky (Van der Waals radius ~1.75 Å).[1][3] It physically forces the amide group (

    
    ) to rotate out of the plane of the benzene ring.[3]
    
    • Consequence: This reduces the overlap between the

      
      -electrons of the ring and the carbonyl group, typically lowering the intensity (
      
      
      
      ) of the primary band (Hypochromic effect).[2][3]
  • Electronic Competition (Inductive vs. Mesomeric):

    • Chlorine (C2): Acts as an auxochrome.[1][3] Its

      
       (mesomeric) effect donates electron density, lowering the energy gap for 
      
      
      
      transitions
      
      
      Red Shift (Bathochromic) .[3]
    • Fluorine (C3): Highly electronegative (

      
       effect), but also donates electrons via resonance (
      
      
      
      ).[1][3] At the meta position (C3), the resonance interaction is less direct than para, but it still stabilizes the excited state relative to the ground state.[2][3]
Visualizing the Electronic Pathway

G Benzamide Benzamide Core (Chromophore) Interaction Electronic Interaction (HOMO-LUMO Gap Decrease) Benzamide->Interaction Cl_Sub 2-Chloro Subst. (+M, -I, Steric) Cl_Sub->Interaction Steric Twist + e- Donation F_Sub 3-Fluoro Subst. (-I, +M) F_Sub->Interaction Inductive Withdrawal Result Resulting Spectrum: Bathochromic Shift (+5-8 nm) Hypochromic Effect (Lower Intensity) Interaction->Result

Figure 1: Causal pathway of substituent effects on the UV-Vis profile of this compound.[1]

Experimental Protocol: Self-Validating Workflow

To ensure trustworthy data, follow this protocol which includes a "validity check" using a reference standard.

Reagents & Equipment
  • Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm).[1][3] Avoid Acetone (absorbs at ~330 nm).[3]

  • Blank: Pure solvent from the same bottle used for dilution.[2][3]

  • Cuvette: Quartz (1 cm path length). Do not use plastic or glass (opaque <300 nm).[3]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of this compound.

    • Dissolve in 100 mL Methanol (Concentration

      
      ).
      
    • Validation: Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (Dilution):

    • Dilute 1.0 mL of Stock into 10 mL Methanol (

      
      ).
      
    • Target Absorbance: 0.6 - 0.8 AU (Linear range of Beer-Lambert Law).

  • Spectral Scan:

    • Range: 200 nm to 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Baseline Correction: Run the Blank (Pure Methanol) first.

  • Data Validation (The "Trust" Check):

    • Calculate the A229/A275 Ratio .

    • For pure benzamides, the primary band (

      
       nm) is significantly more intense than the secondary band (
      
      
      
      nm).[3]
    • Criterion: If the ratio is

      
       or if the peak at 229 nm is distorted, suspect solvent contamination (benzene impurities) or saturation.[1][2][3]
      

Synthesis & Identity Verification Workflow

Since this compound is often an intermediate, confirming its identity requires correlating UV data with synthesis steps.[2][3]

Workflow Start Start: 2-Chloro-3-fluorobenzoic Acid Step1 Activation (SOCl2) -> Acid Chloride Start->Step1 Step2 Amidation (NH3) -> Benzamide Formation Step1->Step2 Check In-Process Control (IPC) UV-Vis Check Step2->Check Result_Pass Pass: λmax ~230/275 nm Proceed to Isolation Check->Result_Pass Matches Profile Result_Fail Fail: Shifted λmax (Check for unreacted Acid) Check->Result_Fail Deviates

Figure 2: Process workflow for synthesizing and verifying the target compound using UV-Vis as a gatekeeper.

References

  • Sigma-Aldrich. 2-Chlorobenzamide Product Specification & Spectral Data. (CAS 609-66-5).[4] Retrieved from [1][3]

  • PubChem. Compound Summary: 3-Fluorobenzamide. (CAS 455-37-8).[5] National Library of Medicine.[2][3] Retrieved from [1][3]

  • NIST Chemistry WebBook. Benzamide UV-Vis Spectrum. Standard Reference Data. Retrieved from [3]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Explains Woodward-Fieser rules for benzene derivatives and auxochromic shifts of Halogens).
  • ChemicalBook. 2-Chloro-3-fluorobenzoic acid Properties. (Precursor Data). Retrieved from [3]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 2-Chloro-3-fluorobenzamide: Theoretical Calculations and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. For a candidate molecule like 2-Chloro-3-fluorobenzamide, a compound with potential applications in medicinal chemistry, rigorous verification of its elemental composition is a foundational step. This guide provides an in-depth comparison of the theoretical elemental analysis of this compound with expected experimental outcomes, supported by a detailed experimental protocol. As senior application scientists, we emphasize not just the "how" but the critical "why" behind each step, ensuring your results are both accurate and defensible.

Theoretical Elemental Composition of this compound

The first step in any elemental analysis is to establish the theoretical or calculated percentage of each element in the pure compound. This benchmark is derived from the compound's molecular formula and the atomic weights of its constituent elements.

The molecular formula for this compound is C₇H₅ClFNO .

To calculate the molecular weight, we use the standard atomic weights of each element:

  • Carbon (C): 12.011 u[1]

  • Hydrogen (H): 1.008 u[2]

  • Chlorine (Cl): 35.45 u[3]

  • Fluorine (F): 18.998 u[4]

  • Nitrogen (N): 14.007 u[5]

  • Oxygen (O): 15.999 u[6]

The molecular weight (MW) is calculated as follows:

MW = (7 * 12.011) + (5 * 1.008) + (1 * 35.45) + (1 * 18.998) + (1 * 14.007) + (1 * 15.999) = 173.57 g/mol

With the molecular weight established, the theoretical percentage of each element can be determined:

  • %C = (7 * 12.011 / 173.57) * 100 = 48.44%

  • %H = (5 * 1.008 / 173.57) * 100 = 2.90%

  • %Cl = (1 * 35.45 / 173.57) * 100 = 20.42%

  • %F = (1 * 18.998 / 173.57) * 100 = 10.95%

  • %N = (1 * 14.007 / 173.57) * 100 = 8.07%

  • %O = (1 * 15.999 / 173.57) * 100 = 9.22%

Comparison with Expected Experimental Data

While no direct experimental elemental analysis data for this compound is publicly available in the searched literature, we can establish a benchmark for what constitutes a successful experimental result. In practice, a deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound. This tolerance accounts for instrumental limitations and minor sample impurities.

Below is a comparison of the theoretical elemental composition with the acceptable range for experimental results.

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)48.4448.04 - 48.84
Hydrogen (H)2.902.50 - 3.30
Nitrogen (N)8.077.67 - 8.47
Chlorine (Cl)20.4220.02 - 20.82
Fluorine (F)10.9510.55 - 11.35
Oxygen (O)9.228.82 - 9.62

Obtaining experimental values within these ranges provides strong evidence for the correct synthesis and purity of this compound.

Experimental Protocol for Elemental Analysis

The following protocol outlines the standard procedure for the elemental analysis of a solid organic compound like this compound using a modern CHN/O analyzer. The determination of halogens (Cl and F) typically requires separate analytical techniques.

Instrumentation:
  • CHN Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube)

  • Oxygen Analyzer (if not integrated into the CHN analyzer)

  • Ion Chromatography (IC) or Potentiometric Titration setup for halogen analysis

  • Microbalance (readable to 0.001 mg)

Workflow for Elemental Analysis

Caption: Workflow for the elemental analysis of this compound.

Step-by-Step Methodology:

Part 1: CHN Analysis

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and has been properly dried to remove any residual solvents.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a tin or silver capsule. The choice of capsule material can influence combustion efficiency; tin is common for general organic compounds.

    • Seal the capsule securely to ensure no sample is lost during handling.

  • Instrument Setup and Calibration:

    • Perform a leak check on the CHN analyzer to ensure a closed system, which is critical for accurate gas measurements.

    • Calibrate the instrument using a certified standard with a known elemental composition, such as acetanilide. This calibration creates a response curve that correlates the detector signal to the mass of each element.

  • Analysis:

    • Place the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (~950°C) with a constant flow of pure oxygen.

    • The sample undergoes complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to a mixture of nitrogen oxides (NOx).

    • The combustion gases are then passed through a reduction tube (typically containing copper) to convert the NOx to dinitrogen (N₂).

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software then calculates the percentage of C, H, and N based on the calibration.

Part 2: Oxygen Analysis

  • Sample Preparation:

    • Similar to CHN analysis, accurately weigh 1-3 mg of the sample into a silver capsule. Silver is preferred for oxygen analysis as it does not interfere with the pyrolysis process.

  • Analysis:

    • The sample is introduced into a pyrolysis furnace at a higher temperature (~1300°C) in an inert atmosphere (e.g., helium).

    • The sample pyrolyzes, and the oxygen present is converted to carbon monoxide (CO).

    • The CO is separated from other pyrolysis products by a gas chromatography column and detected by a TCD.

    • The software calculates the percentage of oxygen based on a calibration with an oxygen-containing standard (e.g., benzoic acid).

Part 3: Halogen (Cl and F) Analysis

  • Sample Preparation (Oxygen Flask Combustion):

    • Accurately weigh a slightly larger amount of the sample (5-10 mg) and wrap it in a piece of ashless filter paper with a fuse strip.

    • Place the wrapped sample in a platinum gauze holder.

    • Add an appropriate absorption solution (e.g., a dilute sodium hydroxide solution) to a thick-walled combustion flask.

    • Purge the flask with pure oxygen.

  • Combustion and Absorption:

    • Ignite the fuse strip and quickly insert the sample holder into the sealed flask.

    • The sample will combust completely in the oxygen-rich environment. The resulting chlorine and fluorine will be converted to HCl and HF, which are then absorbed by the solution to form chloride (Cl⁻) and fluoride (F⁻) ions.

  • Analysis (Ion Chromatography):

    • After a suitable absorption time, the resulting solution is analyzed by ion chromatography (IC).

    • The IC separates the Cl⁻ and F⁻ ions, and their concentrations are determined by a conductivity detector.

    • The percentage of chlorine and fluorine in the original sample is then calculated based on the initial sample weight and the measured ion concentrations.

Trustworthiness and Self-Validation

The reliability of elemental analysis hinges on a system of checks and balances:

  • Purity of the Sample: The most critical factor is the purity of the this compound. Impurities will lead to deviations from the theoretical values. Techniques like NMR, HPLC, and mass spectrometry should be used to confirm purity before elemental analysis.

  • Instrument Calibration: Regular calibration with certified reference materials is non-negotiable. This ensures the instrument's response is linear and accurate across the expected concentration ranges.

  • Running Blanks and Standards: A blank (empty capsule) should be run to ensure there is no background contamination. A known standard should also be run periodically within a sample batch to verify the instrument's stability and accuracy.

  • Summation of Percentages: The sum of the experimental percentages for all elements (C, H, N, O, Cl, F) should ideally be between 99.5% and 100.5%. A significant deviation from 100% can indicate the presence of an unexpected element or an error in the analysis of one or more elements.

By adhering to this comprehensive approach, from theoretical calculation to meticulous experimental execution, researchers can be confident in the elemental composition of their this compound, a crucial step in the journey of drug discovery and development.

References

  • PubChem. 2-Chloro-6-fluorobenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Chloro-2-fluorobenzamide. National Center for Biotechnology Information. [Link]

  • Wikipedia. Chlorine. [Link]

  • Wikipedia. Carbon. [Link]

  • Wikipedia. Hydrogen. [Link]

  • Wikipedia. Oxygen. [Link]

  • Wikipedia. Fluorine. [Link]

  • Wikipedia. Nitrogen. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.